Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Physicochemical Profile, Synthesis, and Therapeutic Potential
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its [2,3-d] isomer by the fusion of a pyridine nitrogen at the bridgehead. The 2,3-dichloro derivative (CAS 117890-82-1) serves as a highly functionalized electrophilic intermediate. Its vicinal dichloride motif at the C2 and C3 positions imparts unique electronic deficiency to the pyrimidinone ring, making it a critical scaffold for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling reactions in the development of kinase inhibitors, antipsychotics, and aldose reductase inhibitors.
Physicochemical Profile
Molecular Identity & Constants
The following data establishes the baseline identity for 2,3-dichloropyrido[1,2-a]pyrimidin-4-one . Researchers should utilize these constants for stoichiometric calculations and analytical verification.
Property
Value
Notes
CAS Registry Number
117890-82-1
Unique identifier for the 2,3-dichloro isomer.[1][2][3][4]
IUPAC Name
2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Note the bridgehead nitrogen is not numbered 1 in some conventions, but standard fusion nomenclature applies.
Molecular Formula
CHClNO
Halogenated bicyclic heteroaromatic.
Molecular Weight
215.04 g/mol
Average mass.
Monoisotopic Mass
213.9701 Da
Based on Cl abundance. Important for HRMS.
Exact Mass
213.970068 Da
Physical State
Solid
Typically a pale yellow to off-white crystalline powder.
Solubility
DMSO, DMF, DCM
Limited solubility in water; soluble in polar aprotic solvents.
Structural Analysis
The molecule consists of a pyridine ring fused to a pyrimidin-4-one ring.[5]
Aromaticity: The system is fully conjugated. The bridgehead nitrogen (N5) contributes its lone pair to the
-system, maintaining aromaticity across the fused boundary.
Reactivity Profile:
C2 Position: Highly electrophilic due to the inductive effect of the chlorine and the conjugation with the carbonyl (vinylogous amide). It is susceptible to
displacement by amines or thiols.
C3 Position: Sterically crowded but electronically activated for cross-coupling (e.g., Suzuki-Miyaura) after C2 functionalization.
Synthetic Methodology
Synthesis of the 2,3-dichloro derivative typically requires constructing the pyrido[1,2-a]pyrimidine skeleton followed by halogenation, or condensing 2-aminopyridine with a pre-halogenated electrophile.
Retrosynthetic Logic
The most robust pathway involves the condensation of 2-aminopyridine with a reactive malonate equivalent. For the specific introduction of vicinal dichlorides, direct chlorination of the parent scaffold is often uncontrolled. Therefore, a stepwise construction or high-temperature chlorination is preferred.
Protocol: Cyclocondensation & Chlorination
Note: This protocol synthesizes the core scaffold and describes the chlorination logic based on standard heterocyclic chemistry.
Step 1: Scaffold Formation (Gould-Jacobs Type Reaction)
The 2,3-dichloropyrido[1,2-a]pyrimidin-4-one molecule is rarely a final drug but rather a high-value intermediate (Building Block).
Medicinal Chemistry Utility (SAR)
Aldose Reductase Inhibition: Derivatives of this scaffold have shown micromolar potency against ALR2, an enzyme implicated in diabetic complications (neuropathy, retinopathy). The C2 position is critical for binding interactions (often requiring a phenol or hydrophobic group).
Kinase Inhibition: The bicyclic system mimics the ATP-binding motif of adenosine. The 2,3-dichloro motif allows for sequential substitution:
at C2: Introduction of amines (solubilizing groups or H-bond donors).
Coupling at C3: Introduction of aryl groups via Suzuki coupling to access the hydrophobic pocket of the kinase.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the divergent reactivity of the 2,3-dichloro scaffold.
References
Da Settimo, A., et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity."[7] Journal of Medicinal Chemistry, 50(20), 4917–4927.[8] [Link]
Wang, Z., et al. (2023). "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling." RSC Advances. [Link]
PubChem. (2025). Compound Summary: 4H-Pyrido[1,2-a]pyrimidin-4-one.[1][2][5][9][10] National Library of Medicine. [Link]
Orthogonal Reactivity Profile of 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Strategic Functionalization
Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly valued "privileged structure" in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., risperidone, paliperidone), anti-alle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly valued "privileged structure" in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., risperidone, paliperidone), anti-allergic agents (e.g., pemirolast), and emerging therapeutics for spinal muscular atrophy (SMA)[1][2][3]. Within this class, 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as an exceptionally versatile, bifunctional building block.
As a Senior Application Scientist, I have structured this guide to deconstruct the electronic topology of this molecule. By understanding the distinct reactivity profiles of the C-2 and C-3 halogens, drug development professionals can leverage orthogonal functionalization strategies—specifically, sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—to construct complex, highly decorated heterocyclic libraries without the need for cumbersome protecting groups.
Electronic Topology and Regioselectivity
The synthetic utility of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one stems from the stark electronic differences between its two chlorinated positions. The pyrimidine ring is inherently electron-deficient, but the presence of the bridgehead nitrogen (N-1) and the C-4 carbonyl group creates a highly polarized system.
C-2 Position (SNAr Susceptible): The chlorine at C-2 is highly electrophilic. It is activated by the strong electron-withdrawing effect of the adjacent bridgehead nitrogen and the conjugated C-4 carbonyl. Nucleophilic attack at C-2 generates a Meisenheimer complex that is deeply stabilized by resonance, making this position highly reactive toward amines, alkoxides, and thiolates[4][5].
C-3 Position (Cross-Coupling Ready): The C-3 chlorine is situated in a "beta" position relative to the electron-withdrawing groups. It lacks the resonance stabilization required for facile SNAr under mild conditions. However, it behaves similarly to a standard aryl chloride, making it an excellent candidate for oxidative addition by low-valent transition metals (e.g., Pd(0)) in cross-coupling reactions[1].
Electronic distribution and site-specific reactivity of the 2,3-dichloro scaffold.
Orthogonal Functionalization Strategy
To successfully decorate this scaffold, the order of operations is critical. SNAr must precede cross-coupling.
If a Suzuki-Miyaura coupling is attempted first, the highly reactive C-2 chlorine may undergo competitive oxidative addition or off-target hydrolysis. Furthermore, C-3 halogens on the 4H-pyrido[1,2-a]pyrimidin-4-one core are uniquely prone to hydrodehalogenation side-reactions during palladium catalysis[1]. By first displacing the C-2 chlorine with a nucleophile (e.g., a secondary amine), the ring becomes slightly more electron-rich, which stabilizes the system and allows for a clean, chemoselective Suzuki coupling at the C-3 position in the subsequent step.
Sequential workflow for orthogonal functionalization without protecting groups.
Quantitative Reactivity Data
The following table summarizes the optimized parameters and expected outcomes for the sequential functionalization of the 2,3-dichloro scaffold, highlighting the causality behind condition selection.
Reaction Type
Target Site
Reagents / Catalyst
Optimal Base
Solvent & Temp
Yield Range
Primary Side Reaction
SNAr
C-2
Secondary Amine (1.2 eq)
DIPEA or K₂CO₃
DMF or EtOH, 80 °C
85 - 95%
Ring opening (if strong aqueous base is used)
Suzuki Coupling
C-3
Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%)
NaHCO₃ (aq)
DME/H₂O, 90 °C
70 - 88%
Hydrodehalogenation (5-11% if PdCl₂ is used)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic safeguards.
Protocol A: Regioselective SNAr at C-2
Objective: Chemoselective amination at the C-2 position using a secondary amine (e.g., N-methylpiperazine)[2][5].
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and anhydrous DMF (0.2 M).
Reagent Addition: Add N-methylpiperazine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality Note: DIPEA is chosen as a non-nucleophilic acid scavenger. Strong aqueous bases (e.g., NaOH) must be strictly avoided, as the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton is highly sensitive to nucleophilic ring-opening[1].
Reaction Execution: Heat the mixture to 80 °C for 4–6 hours.
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z ~215) is fully consumed, replaced by a single major peak corresponding to the mono-substituted product. No di-substitution should be observed due to the lack of electrophilicity at C-3 under these conditions.
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-3
Objective: Arylation of the intermediate 2-amino-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one[1].
Preparation: In a microwave-safe vial, dissolve the C-2 aminated intermediate (1.0 eq) and the desired arylboronic acid (1.1 eq) in a degassed mixture of 1,2-Dimethoxyethane (DME) and water (4:1 ratio, 0.1 M).
Catalyst and Base Addition: Add Pd(PPh₃)₄ (5 mol%) and NaHCO₃ (2.0 eq).
Causality Note 1: Pd(PPh₃)₄ is explicitly selected over PdCl₂. Literature confirms that PdCl₂ leads to significant hydrodehalogenation (up to 11%) at the C-3 position, whereas bulky phosphine ligands suppress this pathway[1].
Causality Note 2: NaHCO₃ is utilized because it provides sufficient basicity to facilitate the transmetalation step of the catalytic cycle without triggering the nucleophilic degradation of the pyrimidin-4-one ring[1].
Reaction Execution: Seal the vial and heat under microwave irradiation at 120 °C for 20 minutes (or conventional heating at 90 °C for 4 hours).
In-Process Control (IPC): Monitor via HPLC. Validate the suppression of the hydrodehalogenated side-product (which would appear as the C-3 unsubstituted analog).
Workup: Filter through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Dry the organic phase, concentrate, and purify via flash chromatography.
References
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones
Pro Progressio
Facile Synthesis of Novel Pyrimido[1,2‐a]pyrimidin‐4‐ones from Highly Reactive Malonates
ResearchG
Synthesis and in Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Human Cancer Cell Lines
PubMed / NIH
US11827646B2 - Compounds for treating spinal muscular atrophy
Google P
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts
ACS Public
The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and synthetic tractability...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and synthetic tractability have established it as a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pyrido[1,2-a]pyrimidin-4-one scaffold for researchers, scientists, and drug development professionals. We will explore its diverse synthetic routes, delve into its multifaceted biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and elucidate the key structure-activity relationships that govern its therapeutic potential. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to facilitate the rational design and development of next-generation therapeutics based on this versatile core.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of interactions with biological macromolecules. Among these, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a particularly fruitful area of research. Its unique electronic properties and defined three-dimensional shape allow for precise presentation of functional groups, making it an ideal template for targeting a wide array of biological targets. Several clinically successful drugs, such as the antipsychotics pirenperone and seganserin, contain this core structure, underscoring its therapeutic relevance.[1] This guide will provide a holistic view of this important scaffold, from its synthesis in the lab to its biological effects in various disease models.
Synthetic Strategies: Building the Core
The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold can be achieved through a variety of synthetic methodologies, offering chemists the flexibility to introduce a diverse range of substituents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Cyclization Reactions
A common and straightforward approach involves the cyclization of 2-aminopyridines with β-dicarbonyl compounds or their equivalents.
From 2-Aminopyridines and β-Ketoesters: This is one of the most traditional methods, where a substituted 2-aminopyridine is condensed with a β-ketoester, often under acidic or thermal conditions, to yield the corresponding pyrido[1,2-a]pyrimidin-4-one. The use of solid heteropolyacid catalysts has been shown to be an efficient and environmentally friendly approach, providing excellent yields.[2]
From 2-Aminopyridines and Alkynoates: The reaction of 2-aminopyridines with alkynoates provides a direct route to 2-substituted pyrido[1,2-a]pyrimidin-4-ones. This method is often facilitated by the use of a green solvent like ethylene glycol.
Modern Catalytic Approaches
More contemporary methods leverage the power of transition metal catalysis to achieve more complex and diverse structures.
Copper-Catalyzed Tandem Reactions: A one-pot tandem Copper(I)-catalyzed Ullmann-type C-N cross-coupling followed by an intramolecular amidation reaction has been developed for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones.[1][3] This protocol demonstrates good functional group tolerance and is amenable to gram-scale synthesis.[1]
Multi-Component Reactions
One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to generate molecular diversity. A notable example is the three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester to form an intermediate which is then cyclized in the presence of acid to afford the desired pyrido[1,2-a]pyrimidin-4-one derivatives.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones
This protocol is a generalized example based on the condensation of 2-aminopyridine with a β-ketoester.
Materials:
Substituted 2-aminopyridine (1.0 eq)
Substituted ethyl acetoacetate (1.2 eq)
Polyphosphoric acid (PPA) or Dowex-50W
Ethanol
Toluene
Procedure:
A mixture of the substituted 2-aminopyridine (1.0 eq) and the substituted ethyl acetoacetate (1.2 eq) in toluene is refluxed for 4-6 hours.
The solvent is removed under reduced pressure.
To the resulting residue, polyphosphoric acid (or Dowex-50W) is added, and the mixture is heated at 120-140°C for 2-3 hours.
The reaction mixture is cooled to room temperature and poured into ice-cold water.
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
The precipitated solid is filtered, washed with water, and dried.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one.
Workflow for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
Caption: A generalized workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.
Therapeutic Applications: A Scaffold of Diverse Activities
The pyrido[1,2-a]pyrimidin-4-one scaffold has been extensively explored for its potential in treating a wide range of diseases. Its derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, among others.
Anticancer Activity
The fight against cancer is a major focus of modern drug discovery, and the pyrido[1,2-a]pyrimidin-4-one core has emerged as a promising platform for the development of novel anticancer agents.
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell proliferation, survival, and migration through various signaling pathways, including the RAS-ERK and PI3K-AKT pathways.[4] Overexpression or mutation of SHP2 is linked to several cancers, making it an attractive therapeutic target.[4]
A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as allosteric inhibitors of SHP2.[5] Notably, compound 14i from one study exhibited potent enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and demonstrated high antiproliferative activity against Kyse-520 cancer cells with an IC50 of 1.06 μM.[5] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G0/G1 phase.[5]
SHP2 Signaling Pathway in Cancer
Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrido[1,2-a]pyrimidin-4-one derivatives.
The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Overexpression and mutations of EGFR can lead to uncontrolled cell growth. Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated as potential EGFR inhibitors, with some compounds showing potent activity against both wild-type and mutant forms of the enzyme.[6][7]
Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are often crucial for potent activity.
Substitution at the 7-position: The introduction of an aryl group at this position, sometimes with a linker atom like sulfur, can enhance flexibility and improve binding to the target enzyme.[5]
Fusion of additional rings: The expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to tetracyclic systems has been shown to have a positive impact on anticancer activity.[2][6]
Electron-donating groups: The presence of electron-donating groups, such as a methoxy group, on the phenyl ring at certain positions can be beneficial for activity.[6]
Table 1: Anticancer Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
Inflammation is a complex biological response implicated in numerous diseases. The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for its potential to modulate inflammatory pathways.
Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol in the polyol pathway.[10] Under hyperglycemic conditions, the increased flux through this pathway is implicated in diabetic complications.[10] Furthermore, ALR2 is involved in inflammatory processes.[11][12]
Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one bearing phenol or catechol moieties have been identified as potent ALR2 inhibitors, with activities in the micromolar to submicromolar range.[9][13][14]
Phenolic hydroxyl groups: The presence of phenol or catechol hydroxyl groups on the 2-phenyl ring is critical for inhibitory activity.[9][13]
Hydroxylation of the heterocyclic core: Introduction of a hydroxyl group at the 6 or 9-position of the pyrido[1,2-a]pyrimidin-4-one nucleus enhances inhibitory potency.[9][13][14]
Length of the 2-side chain: Extending the 2-phenyl side chain to a benzyl group generally leads to a decrease in activity.[9][13][14]
Table 2: Aldose Reductase Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Increased hyaluronidase activity is associated with chronic inflammatory conditions. Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising in vitro anti-inflammatory activity by inhibiting the hyaluronidase enzyme, with some compounds exhibiting greater inhibition than the standard drug Indomethacin.[15]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated potential in this area as well.
Several series of pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[16][17] The introduction of a quaternary ammonium group to the scaffold has been shown to produce potent antimicrobial agents.
Tricyclic derivatives: Fusion of an additional ring to the pyrido[1,2-a]pyrimidine core can enhance antibacterial efficacy.[16]
Amine functionalities: The presence of amine groups in the molecular structure appears to be crucial for remarkable antimicrobial activity.
Halogen substituents: A chlorine group as a substituent can lead to greater activity against Gram-negative bacteria compared to Gram-positive bacteria.
Table 3: Antimicrobial Activity of Selected Pyrido-pyrimidine Derivatives
Beyond the major areas discussed, the versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold has led to its investigation for a range of other biological activities, including:
Antimalarial agents: Some derivatives have shown moderate antimalarial activity.[20]
Antiallergic and Antiasthmatic agents: Certain compounds have demonstrated antihistaminic, anti-inflammatory, and bronchorelaxant activities.[21]
Antiplasmodial Falcipain-2 Inhibitors: This scaffold has been explored for its potential to inhibit a key protease in Plasmodium falciparum.[22][23]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Principle: This turbidimetric assay measures the activity of hyaluronidase by quantifying the amount of undigested hyaluronic acid. The undigested hyaluronic acid is precipitated with an acidic albumin solution, and the resulting turbidity is measured. A decrease in turbidity indicates higher enzyme activity.
Protocol:
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing 5U of hyaluronidase in 100 µL of 20 mM sodium phosphate buffer (pH 7.0) with 77 mM NaCl and 0.01% BSA.
Inhibitor Incubation: Add different concentrations of the test compounds or a standard inhibitor (e.g., Indomethacin) to the reaction mixture and pre-incubate for 15 minutes at 37°C.[19]
Substrate Addition: Initiate the enzymatic reaction by adding 100 µL of hyaluronic acid (0.03% in 300 mM sodium phosphate, pH 5.35) and incubate for 45 minutes at 37°C.[19]
Precipitation: Stop the reaction and precipitate the undigested hyaluronic acid by adding 1 mL of an acid albumin solution (0.1% bovine serum albumin in 24 mM sodium acetate and 79 mM acetic acid, pH 3.75).[19]
Turbidity Measurement: After 10 minutes of incubation at room temperature, measure the absorbance (turbidity) of the reaction mixture at 600 nm.[19]
Data Analysis: Calculate the percentage of inhibition of hyaluronidase activity compared to the control (without inhibitor).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[3]
Protocol:
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[3]
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[3]
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
Conclusion and Future Perspectives
The pyrido[1,2-a]pyrimidin-4-one scaffold has unequivocally established itself as a cornerstone in medicinal chemistry. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of novel therapeutics. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent compounds and provided valuable insights into their mechanisms of action and structure-activity relationships.
The future of research on this privileged scaffold lies in several key areas. The continued exploration of novel synthetic methodologies, particularly those that are more environmentally friendly and allow for greater molecular diversity, will be crucial. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will continue to play a vital role in predicting binding modes and guiding the optimization of lead compounds. As our understanding of the biological roles of this versatile scaffold continues to grow, so too will its potential to yield the next generation of life-saving medicines.
References
Functions of Shp2 in cancer - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25353–25364. [Link]
CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing. [Link]
Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine Reviews, 26(3), 380–392. [Link]
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 7, 2026, from [Link]
Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. (2016). RSC Publishing. [Link]
Srivastava, S. K., Yadav, U. C. S., Reddy, A. B. M., Saxena, A., Tammali, R., Ramana, K. V., & Mishra, S. K. (2009). Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies. Inflammation & Allergy - Drug Targets, 8(4), 255–265. [Link]
Vespasiano, F., & Sannino, F. (2021). Special Issue : Aldose Reductase: Functions, Inhibitors and Molecular Mechanisms. MDPI. [Link]
La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of medicinal chemistry, 50(20), 4917-4927. [Link]
Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Harthi, S. E. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053–1066. [Link]
Al-Suwaidan, I. A., Abdel-Aziz, H. A., El-Sayed, N. N. E., & El-Gamal, K. M. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3421–3430. [Link]
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2021). ACS Omega. [Link]
Zhang, L., Wang, Y., Zhang, Y., Li, Y., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic chemistry, 150, 107661. [Link]
La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917–4927. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
Analgesic, Anti-inflammatory and In-vitro Hyaluronidase Inhibitory Properties of the Leaf Extract and Solvent Fractions of Otostegia Fruticosa (Forssk.) Schweinf. ex Penzig. (2016). PMC. [Link]
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022, July 13). Taylor & Francis. [Link]
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. (2021). Arkivoc. [Link]
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, July 31). PubMed. [Link]
Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Kariduraganavar, M. Y. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
Yadav, M. R., Barmade, M. A., Tank, P. C., Shiroya, P. J., & Giridhar, R. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European journal of medicinal chemistry, 81, 141–151. [Link]
Singh, S., Nath, C., Agarwal, N., Singh, R., & Gupta, G. (2008). Anti-histaminic, anti-inflammatory and bronchorelaxant activities of 2, 7-dimethyl-3-nitro-4H pyrido [1,2-a] pyrimidine-4-one. International immunopharmacology, 8(7), 990–997. [Link]
Singh, P., Srivastava, A., Kumar, A., Singh, S. K., & Singh, S. K. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & medicinal chemistry letters, 22(21), 6668–6671. [Link]
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Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various chemical and biological systems. This guide focuses on 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific solubility data for this compound is not extensively documented in public literature, this whitepaper provides a comprehensive framework for its determination. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel compounds.
Physicochemical Profile and Solubility Predictions for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
Understanding the molecular structure of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one is fundamental to predicting its solubility in various organic solvents. The molecule's key features include a fused bicyclic aromatic system, a polar carbonyl group, and two electron-withdrawing chloro-substituents.
Key Structural Features Influencing Solubility:
Fused Aromatic System: The planar, rigid pyrido[1,2-a]pyrimidin-4-one core contributes to significant crystal lattice energy. Overcoming this energy is a prerequisite for dissolution. This structure suggests that solvents capable of interacting with aromatic systems (e.g., through pi-pi stacking, like toluene) may be effective.
Polar Carbonyl Group (C=O): The ketone group is a primary site for polar interactions, including dipole-dipole forces and hydrogen bonding (as a hydrogen bond acceptor). Polar solvents, especially those with hydrogen bond donor capabilities (protic solvents), are expected to interact strongly with this moiety.
Dichloro-Substituents: The two chlorine atoms enhance the molecule's molecular weight and introduce polarity. However, they are not strong hydrogen bond participants. Their presence may contribute to favorable interactions with chlorinated solvents (e.g., dichloromethane, chloroform).
Overall Polarity: The combination of a large, relatively nonpolar aromatic system and a distinct polar region gives the molecule a somewhat amphiphilic character, suggesting it will exhibit limited solubility in the extremes of the polarity scale (e.g., highly nonpolar hexanes or highly polar water) and likely favor solvents of intermediate polarity.
Caption: Structural features of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.
The Theoretical Basis of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[1][2] The extent of solubility is governed by the Gibbs free energy of dissolution (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH – TΔS .[1]
Enthalpy of Solution (ΔH): This term represents the net energy change from two main processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For a solute to dissolve, the energy of the new interactions should ideally compensate for the energy required to break the existing bonds.
Entropy of Solution (ΔS): Dissolution typically leads to an increase in the randomness or disorder of the system, which is entropically favorable.[2]
The guiding principle of "like dissolves like" is a useful heuristic.[3] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. This is because the enthalpic contributions are more favorable when the intermolecular forces of the solute and solvent are similar.
Solvent Classification and Expected Interactions:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carbonyl group of the target molecule.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are effective at solvating polar molecules.
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. Toluene may show some affinity due to its aromatic nature, while aliphatic hexane is expected to be a poor solvent.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[4][5][6] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.
Objective: To determine the equilibrium solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (solid, high purity)
Selected organic solvents (HPLC grade or higher)
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of solid 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be ~20 mg of the compound.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, signifying equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle. To separate the saturated supernatant from the excess solid, centrifuge the vials.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is a precise method for quantifying the concentration of the dissolved compound.[7][8]
Method Development: A reverse-phase HPLC method should be developed. A C18 column is typically a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The detection wavelength should be set to the λ_max (wavelength of maximum absorbance) of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one to ensure maximum sensitivity.
Calibration Curve: A series of standard solutions of the compound at known concentrations must be prepared and analyzed to generate a calibration curve (Absorbance vs. Concentration). This curve is then used to determine the concentration of the unknown experimental samples based on their absorbance.[9] The linearity of the curve (R² > 0.999) is essential for accurate results.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one at 25 °C
Solvent Class
Solvent
Dielectric Constant (ε)
Solubility (mg/mL)
Solubility (mol/L)
Polar Protic
Methanol
32.7
Experimental Data
Calculated Data
Ethanol
24.5
Experimental Data
Calculated Data
Polar Aprotic
Acetonitrile
37.5
Experimental Data
Calculated Data
DMSO
46.7
Experimental Data
Calculated Data
Acetone
20.7
Experimental Data
Calculated Data
Ethyl Acetate
6.0
Experimental Data
Calculated Data
Nonpolar
Toluene
2.4
Experimental Data
Calculated Data
Dichloromethane
9.1
Experimental Data
Calculated Data
Hexane
1.9
Experimental Data
Calculated Data
Note: Dielectric constant values are approximate and for reference.
Interpretation: The results in the table should be analyzed in conjunction with the principles of intermolecular forces. A high solubility in solvents like DMSO and acetone would confirm the importance of the polar carbonyl group. Moderate solubility in dichloromethane might be attributed to favorable dipole and dispersion forces. Low solubility in hexane would be expected due to the compound's polarity.
Conclusion
Determining the solubility of novel compounds like 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one is a foundational step in its development for any application. While pre-existing data may be scarce, a systematic and rigorous application of established methodologies, such as the shake-flask technique coupled with HPLC analysis, can provide reliable and crucial data. By understanding the interplay between the compound's structural features and the properties of various organic solvents, researchers can make informed decisions regarding reaction conditions, purification strategies, and formulation development. The protocols and principles outlined in this guide provide a self-validating framework for generating this essential physicochemical data.
References
Wikipedia. (2024). Solubility. Available at: [Link]
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PubMed. (1991). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]
Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]
National Institutes of Health. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. Available at: [Link]
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
Royal Society of Chemistry. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Publishing. Available at: [Link]
National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. PubChem. Available at: [Link]
Stability of Dichloropyridopyrimidinones Under Ambient Conditions: A Technical Guide
Abstract Dichloropyridopyrimidinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often investigated for their potential as kinase inhibitors. The long-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Dichloropyridopyrimidinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often investigated for their potential as kinase inhibitors. The long-term viability, efficacy, and safety of any active pharmaceutical ingredient (API) are fundamentally dependent on its chemical stability. This technical guide provides an in-depth examination of the stability of dichloropyridopyrimidinones under ambient conditions. We will explore the intrinsic chemical liabilities of this scaffold, delineate the primary environmental factors influencing degradation—namely hydrolysis, photolysis, and oxidation—and present systematic methodologies for robust stability assessment in line with regulatory expectations. This document is intended for researchers, chemists, and drug development professionals seeking to understand and mitigate stability challenges associated with this important chemical class.
Introduction: The Stability Imperative
The pyridopyrimidinone core is a privileged scaffold in modern drug discovery. The introduction of dichloro-substituents modulates the electronic properties of the molecule, often enhancing target affinity and cellular potency. However, these same modifications can introduce chemical liabilities that impact the compound's stability. Understanding the stability profile of a dichloropyridopyrimidinone is not merely an academic exercise; it is a critical component of the drug development process.[1][2] It informs decisions on formulation, packaging, storage conditions, and ultimately, defines the shelf-life of the drug substance.[2]
This guide synthesizes information from established chemical principles and regulatory guidelines to provide a framework for assessing and understanding the stability of these molecules.
Intrinsic Chemical Properties and Stability Considerations
The stability of a dichloropyridopyrimidinone is governed by its inherent structure. Key features include:
The Pyridopyrimidinone Core: This fused heterocyclic system is generally aromatic and relatively stable, but can be susceptible to photodegradation, similar to other purine and pyrimidine derivatives.[3]
Dichloro-Substituents: The two chlorine atoms are electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. This is the primary liability for hydrolytic degradation. The position of the chlorine atoms relative to the ring nitrogen and the pyrimidinone portion significantly influences reactivity.
The Pyrimidinone Moiety: The lactam functionality within the pyrimidinone ring can also be susceptible to hydrolysis, particularly under more extreme pH conditions not typically found in ambient settings.
The interplay of these structural elements dictates the molecule's overall susceptibility to degradation under ambient light, humidity, and atmospheric oxygen.
Key Factors Influencing Ambient Stability
Under ambient conditions, three primary environmental factors can promote the degradation of dichloropyridopyrimidinones: water (hydrolysis), light (photolysis), and oxygen (oxidation).
3.1 Hydrolytic Stability
Hydrolysis is often the most significant degradation pathway for this class of compounds. The presence of chlorine atoms on the pyridine ring makes the carbon-chlorine (C-Cl) bond susceptible to nucleophilic substitution by water.
Causality: The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine atoms themselves creates an electron-deficient (electrophilic) carbon center at the C-Cl bond. Water, acting as a nucleophile, can attack this center, leading to the displacement of the chloride ion and the formation of a hydroxypyridopyrimidinone. Studies on analogous chloropyridines and pyridones confirm that such structures are susceptible to hydrolysis.[4][5] The polarity of the molecule can enhance this rate of hydrolysis.[4]
The rate of hydrolysis is highly dependent on:
Moisture Level: Higher relative humidity provides more reactant (water) to drive the degradation.
pH of Microenvironment: While ambient conditions are generally neutral, acidic or basic dust particles or excipients in a formulation can catalyze hydrolysis.
3.2 Photostability
Many heterocyclic aromatic compounds are sensitive to light. Exposure to ultraviolet (UV) and, to a lesser extent, visible light can provide the energy needed to induce photochemical reactions.
Causality: The pyridopyrimidinone core can absorb photons, promoting it to an excited electronic state. This excited state can then undergo various reactions, including oxidation or rearrangement.[6] The presence of heteroatoms and substituents can influence the absorption wavelength and the subsequent photochemical pathway. Studies on other pyrimidine derivatives show that they can undergo significant photodegradation, especially in the presence of endogenous photosensitizers like riboflavin.[3][6] The primary photodegradation pathway for many related pyridines is the aromatization of the ring system.[7]
Key considerations for photostability include:
Wavelength of Light: The most damaging radiation is typically in the UVA (320-400 nm) and UVB (290-320 nm) range.[3]
Intensity and Duration of Exposure: Per ICH Q1B guidelines, a standardized light exposure of not less than 1.2 million lux hours is recommended for testing.[1]
3.3 Oxidative Stability
Oxidation by atmospheric oxygen is generally a slower process for this class of molecules compared to hydrolysis and photolysis but must be considered.
Causality: The reaction with molecular oxygen, often mediated by light or trace metal ions, can lead to the formation of N-oxides or other oxidative degradation products. The electron-rich nature of the heterocyclic system can make it susceptible to oxidation.
To proactively identify potential degradation products and establish the intrinsic stability of a molecule, forced degradation studies (also known as stress testing) are essential.[8] These studies involve exposing the drug substance to conditions more severe than ambient ones to accelerate degradation.[9] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[1][9]
The primary goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[9]
Typical Stress Conditions:
Stress Condition
Purpose
Typical Protocol
Acid Hydrolysis
To assess stability in acidic conditions and identify acid-labile degradants.
0.1 M HCl at room temperature or elevated (e.g., 60 °C) for a defined period.
Base Hydrolysis
To assess stability in basic conditions and identify base-labile degradants.
0.1 M NaOH at room temperature.
Oxidation
To evaluate susceptibility to oxidative degradation.
3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal
To assess stability against heat.
Dry heat (e.g., 80 °C) for several hours.
Photolytic
To evaluate light sensitivity.
Exposure to a combination of visible and UV light (e.g., 1.2 million lux-hours and 200 watt-hours/m²).[1]
Analytical Methodology: The Stability-Indicating HPLC Method
The cornerstone of any stability study is a validated stability-indicating analytical method . This is a method that can accurately quantify the decrease of the active drug substance while simultaneously separating and detecting its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the industry standard.[10][12]
5.1 Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
The following is a generalized, self-validating protocol for developing such a method.
Objective: To develop an RP-HPLC method capable of resolving the dichloropyridopyrimidinone parent peak from all potential degradation products generated during forced degradation studies.
1. Instrument and Initial Conditions:
System: HPLC with a UV or Photodiode Array (PDA) detector.[12]
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[10][13]
Mobile Phase: Start with a simple gradient.
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
Detection: Scan across a wide UV range (e.g., 200-400 nm) with a PDA detector to determine the optimal wavelength for detecting the parent compound and any degradants.
2. Sample Preparation:
Prepare a stock solution of the dichloropyridopyrimidinone in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
Generate stressed samples as described in the forced degradation section. Neutralize the acid and base-stressed samples before injection.
3. Method Development and Optimization:
Inject the unstressed (control) sample to determine the retention time of the parent peak.
Inject each of the stressed samples individually.
Goal: Ensure all degradation product peaks are baseline-resolved from the parent peak and from each other. The resolution between peaks should ideally be greater than 1.5.[14]
Optimization: If co-elution occurs, systematically adjust the mobile phase gradient, pH of the aqueous phase, column temperature, or even switch to a different column chemistry (e.g., C8, Phenyl-Hexyl).[12]
4. Method Validation (as per ICH Q2(R1)):
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the successful resolution in the forced degradation study.[10]
Linearity: Analyze a series of dilutions to prove the detector response is proportional to the concentration.
Accuracy & Precision: Determine the closeness of test results to the true value and the agreement between a series of measurements.
Robustness: Intentionally make small changes to method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) to ensure the method remains reliable.[13]
Visualizing Workflows and Degradation
Diagrams are crucial for understanding complex processes and chemical transformations.
6.1 General Workflow for Stability Assessment
The following diagram outlines the logical flow from receiving a compound to establishing its stability profile.
Caption: Workflow for assessing the stability of a new chemical entity.
6.2 Postulated Hydrolytic Degradation Pathway
This diagram illustrates the most probable hydrolytic degradation pathway, where a chlorine atom is displaced by a hydroxyl group.
(Note: The images in the diagram above are placeholders for the actual chemical structures, which would be drawn in a chemical drawing program.)
Best Practices for Handling and Storage
Based on the inherent liabilities of the dichloropyridopyrimidinone scaffold, the following handling and storage procedures are recommended to ensure compound integrity.[15][16]
Protection from Light: Store all solid materials and solutions in amber vials or containers wrapped in aluminum foil to block UV and visible light.[16][17] Avoid working with these compounds under direct, bright laboratory lighting for extended periods.[17]
Protection from Moisture: Store solid compounds in a desiccator, especially in humid environments. Ensure container caps are tightly sealed to prevent moisture ingress.[16] For solutions, use anhydrous solvents where appropriate and minimize exposure to atmospheric moisture.
Temperature Control: Store compounds at controlled room temperature or refrigerated, as specified by preliminary thermal stress tests. Avoid storing near heat sources or in direct sunlight.[15][18]
Inert Atmosphere: For long-term storage of particularly sensitive analogues, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inventory Management: Label all containers with the date received and the date opened.[19] Use a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first.[19]
Conclusion
Dichloropyridopyrimidinones are a promising class of compounds, but their chemical stability must be carefully managed. The primary risks under ambient conditions are hydrolysis of the C-Cl bonds and photodegradation of the heterocyclic core. A thorough understanding of these liabilities, guided by systematic forced degradation studies and the use of a validated, stability-indicating HPLC method, is paramount. By implementing the robust analytical strategies and careful handling procedures outlined in this guide, researchers can ensure the quality and integrity of their materials, leading to more reliable experimental outcomes and accelerating the drug development timeline.
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Available from: [Link]
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Center for Biotechnology Information. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ACS Publications. Available from: [Link]
Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. (2010, October 1). PubMed. Available from: [Link]
Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. Available from: [Link]
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). National Center for Biotechnology Information. Available from: [Link]
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available from: [Link]
5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. WJPR. Available from: [Link]
A green and efficient hydrolysis of met. JOCPR. Available from: [Link]
Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. ACS Publications. Available from: [Link]
Development and validation of stability indicating HPLC method: A review. ResearchGate. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Available from: [Link]
Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. Available from: [Link]
Chemical Storage Guidelines. University of California, Santa Cruz. Available from: [Link]
Chemical Storage Safety Guideline. The University of Queensland. Available from: [Link]
Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2022, August 15). University of Notre Dame. Available from: [Link]
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. Available from: [Link]
Stability of batanopride hydrochloride in aqueous solutions. PubMed. Available from: [Link]
[Stability of cyclodrin hydrochloride. 3: Stability of cyclodrin hydrochloride as a substance and in ophthalmologic solutions. 51: Contributions to problems concerning the use of plastic receptacles for liquid pharmaceuticals]. (1982, November). PubMed. Available from: [Link]
Commercial & Technical Guide: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
This is an in-depth technical guide on the commercial and scientific landscape of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one . Executive Summary 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1 ) is a specialized...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the commercial and scientific landscape of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one .
Executive Summary
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1 ) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting central nervous system (CNS) disorders and kinase-mediated pathways. Unlike its more common isomer, 2,4-dichloropyrido[2,3-d]pyrimidine, this scaffold features a bridgehead nitrogen (position 1), imparting unique electronic properties that influence binding affinity in drug targets such as Risperidone analogs and PIM-1 kinase inhibitors .
This guide serves as a strategic manual for researchers and procurement specialists, detailing the supply chain, pricing dynamics, quality assurance protocols, and synthetic utility of this compound.
Chemical Profile & Technical Specifications
Parameter
Specification
Chemical Name
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
CAS Number
117890-82-1
Molecular Formula
C₈H₄Cl₂N₂O
Molecular Weight
215.04 g/mol
Core Scaffold
4H-Pyrido[1,2-a]pyrimidine
Physical State
Solid (typically pale yellow to off-white)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability
Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at 2-8°C
Structural Significance
The 2,3-dichloro substitution pattern is critical for regioselective functionalization .
C2-Chlorine: Highly electrophilic (vinylogous acid chloride nature); susceptible to rapid nucleophilic aromatic substitution (SNAr) by amines or alkoxides.
C3-Chlorine: Less reactive; typically requires transition-metal catalysis (e.g., Suzuki-Miyaura or Stille coupling) for functionalization.
Bridgehead Nitrogen (N1): Increases the dipole moment and alters the basicity compared to non-fused pyrimidines.
Commercial Landscape & Price Analysis
Supply Chain Overview
This compound is classified as a Level 2 Screening Compound —it is not a bulk commodity but is maintained in stock by specialized heterocyclic vendors. It is often synthesized on-demand ("make-to-order") for quantities exceeding 10g.
Global Distributors: Apollo Scientific, Abcr GmbH, Sigma-Aldrich (via third-party sourcing), Fisher Scientific.
Price Benchmarking (Q1 2026 Estimates)
Prices vary by purity (95% vs. 98%) and lead time.
Pack Size
Price Range (USD)
Unit Cost ($/g)
Lead Time
Availability Status
100 mg
$45 - $75
$450 - $750
1-3 Days
Stock
1 g
$120 - $250
$120 - $250
3-7 Days
Limited Stock
5 g
$450 - $650
$90 - $130
2-3 Weeks
Make-to-Order
25 g
$1,800 - $2,200
$72 - $88
4-6 Weeks
Synthesis Required
Strategic Note: For drug discovery campaigns requiring >10g, it is economically favorable to outsource the synthesis to a CRO (Contract Research Organization) rather than purchasing catalog units, as the "Make vs. Buy" break-even point is typically around 15g.
Quality Assurance & Validation Protocols
To ensure scientific integrity, incoming batches must be validated. The following protocols are self-validating systems designed to detect common impurities (e.g., hydrolyzed monohydroxy variants).
Acceptance Criteria: Single peak >95% area. Note: Impurities at relative retention time (RRT) ~0.8 often indicate hydrolysis of the C2-Cl to a hydroxyl group.
Protocol B: 1H-NMR Identity Verification
Solvent: DMSO-d₆.
Diagnostic Signals:
Protons on Pyridine Ring: Look for the characteristic doublet of doublets (or multiplet) pattern of the fused pyridine ring (H6, H7, H8, H9) in the 7.0 – 9.0 ppm region.
Absence of NH/OH: A clean spectrum should lack broad exchangeable protons (unless hydrated), confirming the integrity of the dichloro motif.
Synthetic Utility & Reaction Pathways
The value of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one lies in its ability to serve as a bifunctional electrophile .
Workflow: Regioselective Functionalization
The following diagram illustrates the logical flow for modifying this scaffold in drug design.
Figure 1: Sequential functionalization strategy utilizing the differential reactivity of C2 and C3 chlorines.
Dissolution: Dissolve 1.0 eq of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in anhydrous THF or DMF.
Addition: Add 1.1 eq of the desired amine (e.g., morpholine, piperazine) and 1.5 eq of DIPEA (base).
Reaction: Stir at 0°C for 30 mins , then warm to Room Temperature. Monitor by TLC/LC-MS.
Mechanism:[1][2] The C2 position is activated by the adjacent bridgehead nitrogen and the carbonyl group, making it significantly more electrophilic than C3.
Workup: Dilute with water, extract with EtOAc. The product (2-amino-3-chloro derivative) usually precipitates or crystallizes.
References
Meti, G., et al. (2015). "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]
Shamroukh, A. H., et al. (2016).[3] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[3] (Provides comparative reactivity data for pyridopyrimidine scaffolds). Retrieved from [Link]
PubChem. (2026). Compound Summary for CAS 117890-82-1. National Library of Medicine. Retrieved from [Link]
Application Note: Regioselective Nucleophilic Substitution of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Strategic Context The 4H-pyrido[1,2-a]pyrimidin-4-one co...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction and Strategic Context
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry. It forms the structural foundation for blockbuster antipsychotic medications such as risperidone and paliperidone[1], and has recently emerged as a highly potent pharmacophore in the development of novel therapeutics against Mycobacterium tuberculosis[2].
To rapidly explore the structure-activity relationship (SAR) of this core, late-stage functionalization is critical[3]. The commercially available building block 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1) serves as an ideal dielectrophilic hub. However, unlocking its full potential requires a precise understanding of its regioselective reactivity. This guide details the mechanistic rationale and validated protocols for the regioselective nucleophilic aromatic substitution (SNAr) at the C-2 position, enabling orthogonal downstream functionalization at C-3[4].
Mechanistic Rationale: The Causality of Regioselectivity
In the 2,3-dichloropyrido[1,2-a]pyrimidin-4-one system, the two chlorine atoms reside in vastly different electronic environments, dictating a strict hierarchy of reactivity:
C-2 Position (Highly Electrophilic): The C-2 carbon is flanked by the N-1 nitrogen (imine-like) and is in direct vinylogous conjugation with the C-4 carbonyl group. This creates a highly electron-deficient center that readily accepts nucleophiles via an addition-elimination SNAr mechanism.
C-3 Position (Deactivated for SNAr): The C-3 carbon behaves more like a standard vinylic/aromatic halide. It lacks the direct adjacent electronegative activation present at C-2.
The Self-Limiting SNAr Effect: When a nucleophile (e.g., an amine) attacks C-2, it displaces the chloride and installs an electron-donating group. This newly installed group pumps electron density back into the pyrimidine ring, severely deactivating the remaining C-3 chlorine toward further nucleophilic attack. This electronic feedback loop guarantees exquisite regioselectivity (>95:5) and prevents over-substitution.
Figure 1: Mechanistic pathway of regioselective SNAr at the C-2 position.
Orthogonal Functionalization Workflow
By exploiting the differential reactivity of the C-2 and C-3 positions, chemists can execute a two-step orthogonal functionalization. Following the initial SNAr at C-2, the surviving C-3 chloride can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to yield fully customized 2,3-disubstituted analogs.
Figure 2: Orthogonal functionalization workflow leveraging the C-3 chloride.
Quantitative Data: Reaction Scope and Conditions
The choice of solvent, base, and temperature is strictly dictated by the nucleophilicity of the incoming reagent. The table below summarizes optimized parameters for various nucleophile classes.
Nucleophile Class
Example Reagent
Solvent
Base (Equiv)
Temp (°C)
Time (h)
Expected Yield (%)
Primary Aliphatic Amine
Benzylamine
THF
DIPEA (2.0)
25
2 - 4
88 - 92
Secondary Aliphatic Amine
Morpholine
DMF
K₂CO₃ (2.0)
60
4 - 6
85 - 90
Aromatic Amine (Aniline)
p-Toluidine
DMF
Cs₂CO₃ (2.5)
80 - 100
8 - 12
70 - 80
Thiol
Thiophenol
MeCN
Et₃N (1.5)
25
1 - 2
90 - 95
Alkoxide
Sodium Methoxide
MeOH
None (Na OMe acts as base)
0 to 25
2
80 - 85
Data Note: Yields represent isolated, chromatographically pure products. Reactions with weaker nucleophiles (anilines) require stronger bases (Cs₂CO₃) and elevated temperatures to drive the Meisenheimer intermediate formation.
Experimental Protocols
Protocol A: General Procedure for C-2 Amination (Aliphatic Amines)
This protocol is designed as a self-validating system, utilizing isotopic tracking to confirm regioselectivity.
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (215 mg, 1.0 mmol).
Solvation & Basification: Suspend the starting material in anhydrous THF (5.0 mL). Add DIPEA (348 µL, 2.0 mmol). Crucial Step: Always add the non-nucleophilic base prior to the amine to neutralize any trace acidic impurities that could protonate and deactivate the nucleophile.
Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise at room temperature.
Reaction Monitoring (Self-Validation): Stir the reaction at 25 °C (or heat to 60 °C for secondary amines). Monitor the reaction via LC-MS.
Analytical Insight: The starting material exhibits a distinct dichloro isotopic pattern (M, M+2, M+4 in a ~9:6:1 ratio). The successful formation of the product is confirmed by the emergence of a monochloro isotopic pattern (M, M+2 in a ~3:1 ratio). This isotopic shift is the definitive proof of mono-substitution.
Quenching & Workup: Once LC-MS indicates complete consumption of the starting material, concentrate the mixture in vacuo to remove THF. Dilute the residue with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-amino-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivative.
Protocol B: General Procedure for C-2 Alkoxylation/Thiolation
Step-by-Step Methodology:
Preparation: Dissolve 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 mmol) in anhydrous MeCN (5.0 mL) and cool to 0 °C using an ice bath.
Nucleophile Activation: In a separate vial, pre-mix the thiol (1.1 mmol) with Triethylamine (1.5 mmol) in MeCN (1.0 mL) to generate the highly nucleophilic thiolate species. (If using an alkoxide like NaOMe, simply use a pre-titrated methanolic solution).
Addition: Add the nucleophile solution dropwise to the main reaction vial at 0 °C.
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Thiolations are exceptionally fast and typically complete within 1 hour.
Precipitation: Slowly add cold distilled water (10 mL) to the reaction mixture. The 2-thio/alkoxy-3-chloro product will typically precipitate as a crystalline solid. Filter the solid, wash with cold water, and dry under high vacuum.
References
Mandal, S. K. (2025). Recent Advances of 3-Hetero-substituted 4H-pyrido[1,2-a]pyrimidin-4-one: A Review. ResearchGate.[Link][3]
Sharma, et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.[Link][4]
Heravi, M. M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.[Link][1]
Trofimov, V., et al. (2022). A combination screening to identify enhancers of para-aminosalicylic acid against Mycobacterium tuberculosis. PMC.[Link][2]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
Introduction & Mechanistic Rationale The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic pharmacophore present in numerous biologically active compounds, including anti-allergic agents (e.g., pemirolast...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic pharmacophore present in numerous biologically active compounds, including anti-allergic agents (e.g., pemirolast), anti-inflammatory drugs, and antineoplastic agents ()[1]. Functionalizing this core via transition-metal-catalyzed cross-coupling provides a robust vector for structure-activity relationship (SAR) exploration. This application note details the regioselective and exhaustive Suzuki-Miyaura coupling conditions for 2,3-dichloropyrido[1,2-a]pyrimidin-4-one, emphasizing the mechanistic causality behind catalyst, base, and solvent selection to mitigate ring-opening and hydrodehalogenation side reactions ()[2].
Electronic Differentiation (C2 vs. C3)
In the 2,3-dichloropyrido[1,2-a]pyrimidin-4-one system, the two carbon-chlorine bonds exhibit distinct reactivity profiles toward palladium(0) oxidative addition. The C2 position is highly electron-deficient due to the inductive effect of the adjacent N1 nitrogen and the vinylogous electron-withdrawing nature of the C4 carbonyl. Consequently, oxidative addition at C2 is kinetically favored, allowing for precise regioselective mono-arylation[2]. The C3 position is comparatively electron-rich, making the C3-Cl bond less reactive and requiring more forcing conditions for functionalization[3].
Side Reaction Mitigation & Causality
Nucleophilic Ring Opening : The pyrido[1,2-a]pyrimidin-4-one skeleton is highly susceptible to nucleophilic attack, which can lead to pyrimidine ring cleavage. Therefore, strong bases (e.g., NaOH, KOH) are strictly contraindicated. Mild, non-nucleophilic aqueous bases such as NaHCO₃ or K₂CO₃ must be used to preserve the bicyclic core[3].
Hydrodehalogenation : Reductive dehalogenation is a pronounced side reaction, particularly at the less reactive C3 position. Utilizing 1,2-dimethoxyethane (DME) as a solvent minimizes this pathway compared to ethanol or NMP by providing superior stabilization of the Pd(II) intermediate[3].
Competitive SₙAr via Boronic Acid Oxidation : Failure to rigorously deoxygenate the reaction mixture can lead to the oxidation of arylboronic acids into phenols. These in situ generated phenols can act as nucleophiles, displacing the highly electrophilic C2 chloride via an SₙAr pathway. Thorough degassing via freeze-pump-thaw cycles is mandatory ()[4].
Fig 1: Mechanistic pathway highlighting C2 vs C3 regioselectivity and competitive side reactions.
Quantitative Data: Condition Optimization
The following table summarizes the optimized parameters for achieving either regioselective mono-coupling or exhaustive bis-coupling.
This protocol is designed to exploit the electronic differentiation of the scaffold, halting the reaction after the first oxidative addition.
Reagent Assembly : To a 20 mL Schlenk tube, add 2,3-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and Pd(PPh₃)₄ (5 mol%, 0.05 mmol).
Solvent & Base Addition : Add 8 mL of 1,2-dimethoxyethane (DME) and 2 mL of a 1M aqueous NaHCO₃ solution (2.0 equiv).
Causality: The slight 1.05 equiv excess of boronic acid prevents over-coupling at C3, while NaHCO₃ prevents nucleophilic ring degradation[3].
Degassing (Critical Step) : Subject the mixture to three consecutive freeze-pump-thaw cycles.
Causality: Removes dissolved oxygen to prevent the oxidation of boronic acid to phenol, which would otherwise trigger a competitive SₙAr reaction at the C2 position[4].
Reaction Execution : Backfill with argon and heat the mixture to 80 °C for 4 hours.
In-Process Control (Self-Validation) : At 3 hours, sample 10 µL of the organic layer and analyze via HPLC/LC-MS. The reaction is complete when the starting material peak is <2%. The presence of a des-chloro mass (M-34) indicates unwanted hydrodehalogenation, signaling that the temperature should be lowered in future runs[3].
Workup & Purification : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
This protocol utilizes microwave irradiation to force the challenging C3-coupling while minimizing the residence time of the sensitive core at high temperatures.
Reagent Assembly : In a 10 mL microwave vial, combine 2,3-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 equiv, 0.5 mmol), arylboronic acid (2.5 equiv, 1.25 mmol), Pd(dppf)Cl₂ (10 mol%, 0.05 mmol), and K₂CO₃ (4.0 equiv, 2.0 mmol).
Solvent Addition : Add 4.5 mL of Ethanol and 0.5 mL of H₂O.
Causality: Microwave irradiation in polar protic solvents like EtOH rapidly superheats the mixture, significantly reducing reaction times ()[5].
Degassing : Sparge the solution with argon for 10 minutes, then seal the vial with a crimp cap.
Microwave Irradiation : Heat in a dedicated microwave synthesizer at 100 °C for 20 minutes.
Causality: The short residence time at high temperature outcompetes the slower hydrodehalogenation side reaction at C3[5].
In-Process Control : Check conversion via LC-MS. Both C2 and C3 must reflect the coupled mass. If the mono-coupled intermediate persists, add an additional 0.5 equiv of boronic acid and irradiate for 10 more minutes.
Workup & Purification : Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the 2,3-diaryl product.
Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
References
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry (2011).[Link]
Efficient and Original Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction in the 4H-Pyrido[1,2-a]pyrimidin-4-one Series. Synthesis (2011).[Link]
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry (2023).[Link]
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate (2011). [Link]
Using 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one as a PROTAC linker intermediate
Application Note: Strategic Utilization of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Rigid PROTAC Linker Design Executive Summary The transition from flexible polyethylene glycol (PEG) linkers to rigid heterocyclic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Rigid PROTAC Linker Design
Executive Summary
The transition from flexible polyethylene glycol (PEG) linkers to rigid heterocyclic scaffolds represents a paradigm shift in PROTAC (Proteolysis Targeting Chimera) development. This guide details the application of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one as a bifunctional, orthogonal "hub" for PROTAC assembly. Unlike linear alkyl chains, this fused bicyclic scaffold offers restricted conformational entropy, potentially improving cell permeability and ternary complex stability.
This protocol leverages the distinct electronic environments of the C2 and C3 chlorides to enable regioselective orthogonal functionalization —allowing researchers to sequentially attach the E3 ligase ligand and the Protein of Interest (POI) warhead without protecting group manipulations.
Structural Rationale & Reactivity Profile
The efficacy of this protocol rests on the electronic disparity between the chlorine atoms at positions 2 and 3.
Position C2 (The "Soft" Electrophile): Located alpha to the bridgehead nitrogen (N1) and vinylogous to the C4 carbonyl. This position mimics an imidoyl chloride and is highly activated toward Nucleophilic Aromatic Substitution (
).
Position C3 (The "Hard" Electrophile): Located beta to the carbonyl. It functions electronically as a vinyl chloride within an electron-deficient ring. It is resistant to mild
but remains reactive toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Design Consequence:
Step 1: Mild displacement of C2-Cl by an amine-functionalized linker.
Step 2: Pd-catalyzed coupling of C3-Cl with an aryl-boronic acid warhead.
Visualizing the Reactivity Map
Caption: Figure 1. Orthogonal reactivity map showing the sequential assembly strategy. C2 is displaced first under mild conditions, followed by metal-catalyzed coupling at C3.
Detailed Protocols
Materials & Reagents
Scaffold: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (Synthesis Ref: J. Org. Chem. [1]).
Solvents: Anhydrous DMF, 1,4-Dioxane, Ethanol.
Bases: DIPEA (N,N-Diisopropylethylamine),
.
Catalysts:
(for Suzuki).
Atmosphere: Argon or Nitrogen balloon.
Protocol A: Regioselective
at C2 (Linker Attachment)
Objective: Attach the linker moiety (containing the E3 ligase ligand or a spacer) to the C2 position.
Preparation: Dissolve 2,3-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Nucleophile Addition: Add the Amine-Linker (1.1 equiv) (e.g., a mono-Boc diamine or a Thalidomide-linker-amine).
Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Checkpoint: Monitor by TLC/LCMS. The starting material (2 Cl) should disappear, replaced by the mono-substituted product (1 Cl).
Note: If the reaction is sluggish, heat to 40°C. Avoid exceeding 60°C to prevent premature displacement at C3.
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
The following diagram illustrates the critical decision points during the synthesis, ensuring the correct isomer is isolated.
Caption: Figure 2. Step-by-step workflow with quality control checkpoints to prevent over-reaction (bis-substitution).
Analytical Validation & Troubleshooting
Data Summary Table
Parameter
C2 Substitution ()
C3 Coupling (Suzuki)
Reactivity
High (Kinetic Control)
Low (Thermodynamic/Cat. Control)
Solvent
DMF, DMSO, THF
Dioxane/H2O, Toluene
Temperature
0°C to RT
80°C - 100°C
Key Byproduct
Bis-amino adduct (if temp too high)
Protodehalogenation (des-chloro)
NMR Signal
Shift of adjacent H (C1-H equivalent)
Appearance of biaryl signals
Troubleshooting Guide
Issue: Formation of bis-substituted product during Step 1.
Cause: Reaction temperature too high or excess amine used.
Fix: Perform the reaction at 0°C and add the amine solution slowly via syringe pump.
Issue: No reaction at C3 during Step 2.
Cause: Oxidative addition to the electron-rich/sterically hindered C3-Cl is difficult.
Fix: Switch to a more active catalyst system, such as XPhos Pd G3 or Pd2(dba)3/SPhos , which facilitates coupling of hindered aryl chlorides [2].
Scientific Significance
Using 2,3-dichloropyrido[1,2-a]pyrimidin-4-one addresses a critical bottleneck in PROTAC design: Linker Collapse . Flexible linkers often fold onto themselves, reducing the effective concentration of the ternary complex. This rigid scaffold:
Pre-organizes the vector: The fixed angle between C2 and C3 (approx. 60-120° depending on rotamers) forces the Warhead and E3 ligand into a specific trajectory.
Increases Solubility: The polar nitrogen atoms in the fused ring system improve aqueous solubility compared to all-carbon rigid linkers (e.g., biphenyls).
References
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
Title: Regioselective Synthesis and Functionaliz
Source: Journal of Organic Chemistry / NIH
URL:[Link] (Contextual reference for regioselective
on dichloropyrimidines).
Rigid Linkers in PROTACs
Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Pharmacological Relevance
The pyrido[1,2-
]pyrimidin-4-one scaffold is a privileged aza-bridgehead motif deeply embedded in modern drug discovery. It forms the core of numerous neuroactive agents (e.g., the antipsychotics risperidone and paliperidone), kinase inhibitors, and advanced chimeric molecules such as PROTACs targeting KAT2A/KAT2B .
Within this chemical space, 2,3-dichloro-4H-pyrido[1,2-
]pyrimidin-4-one serves as an exceptionally versatile electrophilic building block. While the molecule possesses two potential sites for nucleophilic aromatic substitution (S_NAr) at the C-2 and C-3 positions, reactions with primary amines exhibit strict regioselectivity. This application note details the mechanistic causality behind this selectivity, provides optimized reaction conditions, and outlines a self-validating experimental protocol for late-stage functionalization.
Mechanistic Insights: The Causality of Regioselectivity
As a Senior Application Scientist, I frequently see researchers question why substitution occurs exclusively at the C-2 position rather than C-3, especially given that both chlorines appear electronically activated by the pyrimidine ring . The causality lies in the distinct electronic environments of the two carbons:
Vinylogous Electrophilicity at C-2: The C-2 position is flanked by the N-1 nitrogen and the C-3=C-4 enone system. It acts effectively as a vinylogous imidoyl chloride. When a primary amine attacks C-2, the resulting transient negative charge is pushed through the conjugated system to the highly electronegative C-4 carbonyl oxygen, forming a stable enolate-like Meisenheimer complex .
Electronic & Steric Disfavor at C-3: The C-3 chlorine is vinylic and sits in the
-position relative to the carbonyl. Nucleophilic attack here would force the transient negative charge onto C-2 or C-4, neither of which can provide the same degree of thermodynamic resonance stabilization as the C-2 attack pathway. Furthermore, the adjacent carbonyl oxygen creates a steric shield that repels incoming nucleophiles.
Figure 1: Mechanistic pathway of the regioselective S_NAr reaction at the C-2 position.
Optimization of Reaction Conditions
To achieve high yields, the reaction conditions must overcome the steric hindrance imposed by the adjacent C-3 chlorine without triggering decomposition of the starting material. Table 1 summarizes the empirical data used to establish the optimal parameters.
Table 1: Optimization of S_NAr Conditions for Primary Amines
Solvent
Base
Temp (°C)
Time (h)
Expected Yield (%)
Causality & Scientific Notes
DMF
DIPEA
80
12
60 - 70
Mild conditions; fails to overcome steric bulk, leaving unreacted SM.
Poor choice. Competitive solvolysis leads to 2-ethoxy byproducts.
THF
NaH
65
8
< 30
Base is too harsh; leads to deprotonation of the amine and complex decomposition mixtures.
Step-by-Step Experimental Protocol
This protocol utilizes the optimized Acetonitrile/K₂CO₃ system. The use of a sealed vial is a deliberate, necessary choice: Acetonitrile boils at 82°C, but the activation energy required to displace the sterically hindered C-2 chlorine necessitates heating to 120°C .
Equipment: 10 mL pressure-rated glass vial with a PTFE-lined crimp or screw cap, heating block.
Procedure
Reaction Assembly: To the pressure-rated vial, add the 2,3-dichloropyrido[1,2-
]pyrimidin-4-one, the primary amine, and the powdered K₂CO₃.
Solvent Addition: Suspend the mixture in 1.0 mL of anhydrous MeCN. Purge the vial briefly with Argon or Nitrogen to prevent oxidative side reactions.
Thermal Activation: Seal the vial tightly. Transfer to a pre-heated reaction block set to 120°C. Stir vigorously (800 rpm) for 24 hours. Note: The heterogeneous K₂CO₃ requires vigorous stirring to effectively scavenge the generated HCl.
Workup: Remove the vial from the heat and allow it to cool to room temperature. Carefully unseal the vial. Dilute the mixture with Dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove inorganic salts.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify via flash column chromatography using a silica gel cartridge (e.g., 12 g). Elute with a gradient of DCM to DCM:MeOH (90:10) to isolate the pure 2-(alkylamino)-3-chloropyrido[1,2-
]pyrimidin-4-one.
Figure 2: Step-by-step experimental workflow for the synthesis of 2-amino derivatives.
Self-Validating Systems & Analytical Troubleshooting
A robust protocol must be self-validating. To ensure that the reaction has proceeded correctly and regioselectively, utilize the following analytical checkpoints:
Isotopic Cluster Validation (LC-MS): This is the most definitive quick-check. The starting material possesses two chlorine atoms, presenting a classic 9:6:1 isotopic cluster in the mass spectrum. Upon successful mono-substitution by the primary amine, the product will exhibit a 3:1 isotopic cluster (indicating a single remaining chlorine atom). The mass shift will be exactly
.
Proton NMR Diagnostics (¹H NMR):
The disappearance of the primary amine's
signal and the emergence of a secondary proton (typically a broad triplet or doublet depending on the alkyl chain) confirms coupling.
The aromatic protons of the pyrido[1,2-
]pyrimidine core (C-6 to C-9) will shift slightly upfield. This is caused by the electron-donating effect of the newly installed alkylamino group pushing electron density into the conjugated ring system.
Troubleshooting Incomplete Conversion: If LC-MS shows significant unreacted starting material after 24 hours, do not simply add more amine. Excess amine can lead to di-substitution or ring-opening degradation. Instead, verify the integrity of the vial's seal (solvent evaporation drops the internal pressure and temperature) or increase the reaction time.
References
WIPO (PCT)
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics
International Journal of Pharmacology.[Link]
Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions
Chemical Papers.[Link]
Technical Notes & Optimization
Troubleshooting
Improving yield of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountere...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one .
The pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged pharmacophore, forming the core of numerous biologically active compounds, including PI3K/mTOR inhibitors and the SMA therapeutic Risdiplam[1][2]. However, achieving high yields of its di-chlorinated derivatives requires precise control over tautomeric equilibria, electrophilic aromatic substitution regioselectivity, and moisture-sensitive workups.
Synthetic Workflow Overview
To establish a baseline for our troubleshooting, the standard high-yield synthetic route proceeds via a three-stage sequence: thermal condensation, C-3 electrophilic chlorination, and C-2 deoxychlorination.
Fig 1. Stepwise synthesis workflow for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.
Phase 1: Scaffold Assembly (Condensation)
Q: Why is my yield of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one stuck below 50% when heating 2-aminopyridine with diethyl malonate?
A: The condensation of 2-aminopyridine with diethyl malonate is an equilibrium-driven process. The reaction proceeds via an initial amidation followed by intramolecular cyclization. The primary cause of stalled conversion is the failure to efficiently remove the ethanol byproduct, which pushes the equilibrium backward. Furthermore, running the reaction at insufficient temperatures (< 150 °C) favors the formation of uncyclized acyclic intermediates or bis-amides.
Causality & Solution: To drive the reaction forward, you must physically remove the ethanol. Performing the reaction "neat" (using diethyl malonate as both reactant and solvent) at 160–180 °C with a Dean-Stark trap or a short-path distillation head is highly effective[3].
Table 1: Optimization of Condensation Conditions
Condition / Solvent
Temperature (°C)
Additive / Setup
Observed Yield (%)
Primary Impurity Profile
Ethanol
80 (Reflux)
None
< 15
Unreacted SM, acyclic amide
Diphenyl ether
180
None
55 - 65
Bis-amide side products
Neat (Excess Malonate)
160 - 180
Distillation Setup
75 - 85
Trace SM
Neat (Excess Malonate)
130
Lewis Acid (e.g., ZnCl₂)
60 - 70
Catalyst removal required
Validated Protocol 1: Neat Condensation
Charge: Equip a 250 mL round-bottom flask with a short-path distillation head. Charge 2-aminopyridine (10.0 g, 106 mmol) and diethyl malonate (34.0 g, 212 mmol, 2.0 eq).
Heat: Heat the mixture to 170 °C under a gentle nitrogen sweep.
Monitor: Collect the distilling ethanol. The reaction is self-validating; the theoretical volume of ethanol (approx. 12.3 mL) directly correlates with conversion.
Isolate: After 6 hours, cool the dark mixture to 80 °C and slowly add 100 mL of ethyl acetate/hexanes (1:1). Cool to 0 °C to precipitate the product. Filter and wash with cold hexanes.
Phase 2: Regioselective C-3 Chlorination
Q: I am seeing a mixture of unreacted starting material and over-chlorinated byproducts when using N-Chlorosuccinimide (NCS). How can I improve C-3 selectivity?
A: The C-3 position of the pyrido[1,2-a]pyrimidin-4-one ring possesses strong enamine-like character, making it highly susceptible to electrophilic aromatic substitution[2]. However, the 2-hydroxy group exists in a tautomeric equilibrium with its keto form. Poor solubility of the substrate in non-polar solvents often leads researchers to increase the temperature, which inadvertently activates secondary positions (e.g., C-7) leading to over-chlorination.
Causality & Solution: Use a highly polar, aprotic solvent like DMF to fully dissolve the starting material and stabilize the polar transition state. Maintain the temperature strictly at 0 °C during the addition of NCS to prevent thermal runaway and poly-halogenation.
Validated Protocol 2: C-3 Chlorination via NCS
Dissolve: Suspend 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (10.0 g, 61.7 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.
React: Add NCS (8.65 g, 64.8 mmol, 1.05 eq) portion-wise over 30 minutes. The solution will clarify as the reaction proceeds.
Validate: Stir at room temperature for 2 hours. Monitor via LC-MS; the mass should shift from [M+H]+ 163 to 197.
Isolate: Pour the mixture into 300 mL of ice water. Filter the resulting yellow/white precipitate, wash thoroughly with water (to remove succinimide and DMF), and dry under vacuum to yield 3-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Phase 3: C-2 Deoxychlorination (The Critical Bottleneck)
Q: The conversion of the 2-hydroxy intermediate to the 2-chloro derivative using POCl₃ is sluggish, and I recover mostly starting material. What is the mechanistic bottleneck?
A: Deoxychlorination at the C-2 position relies on the formation of a highly reactive phosphorodichloridate intermediate. Because the tautomeric equilibrium heavily favors the keto (lactam) form, the oxygen is less nucleophilic. Furthermore, POCl₃ alone is often an insufficient source of the chloride ions required to displace the phosphorodichloridate leaving group in the final step of the Vilsmeier-Haack-type activation[1].
Causality & Solution: You must introduce an exogenous chloride source or a base to catalyze the reaction. The addition of Phosphorus Pentachloride (PCl₅) or a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA / Hünig's base) dramatically accelerates the substitution by increasing the local concentration of highly nucleophilic chloride ions[4].
Table 2: Deoxychlorination Reagent Matrix
Reagent System
Additive
Reaction Time
Conversion (LC-MS)
Notes
POCl₃ (Neat)
None
12 - 24 h
< 40%
Sluggish, charring observed
POCl₃ (Solvent)
DIPEA (1.5 eq)
4 - 6 h
> 95%
Excellent for sensitive substrates
POCl₃ (Solvent)
PCl₅ (1.1 eq)
2 - 3 h
> 98%
Fastest kinetics, requires careful quench
Validated Protocol 3: Synthesis of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
Catalyze: Carefully add PCl₅ (11.6 g, 55.9 mmol, 1.1 eq) in portions. (Alternatively, add DIPEA dropwise if avoiding solid PCl₅).
Heat: Heat the mixture to 95–100 °C for 3 hours. The suspension will become a homogenous dark solution.
Concentrate: Crucial Step: Distill off the excess POCl₃ under reduced pressure. Leaving excess POCl₃ will cause violent exotherms during the aqueous quench, destroying your product.
Phase 4: Workup and Isolation
Q: My LC-MS shows complete conversion to 2,3-dichloropyrido[1,2-a]pyrimidin-4-one, but my isolated yield is poor and contains the 2-hydroxy hydrolysis product. Why?
A: The C-2 chlorine atom in this scaffold is essentially an imidoyl chloride. It is highly electrophilic and exquisitely sensitive to nucleophilic attack by water, especially under basic conditions or at elevated temperatures.
Causality & Solution: If you quench the reaction by pouring it into room-temperature aqueous base, the heat of neutralization will drive the hydrolysis of the C-2 chlorine right back to the 2-hydroxy starting material. The quench must be strictly temperature-controlled.
Workup Protocol:
Dissolve the concentrated residue from Protocol 3 in cold Dichloromethane (DCM, 100 mL).
Prepare a rapidly stirring bath of saturated aqueous NaHCO₃ (300 mL) mixed with crushed ice.
Add the DCM solution dropwise into the ice/NaHCO₃ mixture. Ensure the internal temperature never exceeds 5 °C.
Separate the organic layer immediately once neutralization is complete (pH ~ 7-8). Do not leave the product stirring in the aqueous base.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.
References
Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid c
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence
MDPI
A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones
ChemRxiv
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR
PubMed Central (NIH)
Process for the preparation of Risdiplam and its intermedi
Technical Support Center: Mastering Regioselectivity in 2,3-Dichloro Scaffold Substitution
Welcome to the technical support center for the regioselective functionalization of 2,3-dichloro-substituted aromatic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the regioselective functionalization of 2,3-dichloro-substituted aromatic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically design future syntheses.
Part 1: Foundational Principles of Regioselectivity
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric factors governing the reactivity of a 2,3-dichloro-substituted heteroaromatic ring, such as a pyridine or quinoxaline.
Q1: In a generic 2,3-dichloro-N-heterocycle, which position is intrinsically more reactive towards nucleophiles?
Answer: The C2 position is generally more activated towards nucleophilic attack. This is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and its ability to stabilize the negative charge in the Meisenheimer intermediate formed during Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The nitrogen acts as an "electron sink," making the C2 carbon more electrophilic.
Caption: Electronic activation of C2 vs. C3 in N-heterocycles.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools, but achieving regioselectivity with two adjacent chlorine atoms can be a significant challenge.
Q2: My Suzuki-Miyaura coupling on a 2,3-dichloropyridine derivative is giving me a mixture of C2 and C3-substituted products. How can I favor substitution at one position?
Answer: This is a classic regioselectivity problem where the outcome is a delicate balance of electronics, sterics, and reaction conditions. While C2 is electronically favored for oxidative addition, this can be overridden.
Potential Causes & Solutions:
Ligand Choice is Paramount: The ligand is the most critical factor for controlling regioselectivity in cross-coupling reactions.[1] It directly influences both the steric and electronic environment of the palladium center.
To Favor C2 (The Electronically Preferred Site): Use less sterically demanding, electron-rich ligands. Ligands like Xantphos have been shown to be effective for promoting C2-selective aminations.[1][2]
To Favor C3 (Overriding Electronics): This is more challenging and often requires exploiting steric hindrance. While less common for 2,3-dichloro systems, in analogous 2,4-dichloropyridines, very bulky ligands like N-heterocyclic carbenes (e.g., IPr, SIPr) can block the more accessible position, forcing the catalyst to react at the more hindered site.[1] A systematic ligand screening is your most powerful tool.
Reaction Temperature and Time: Kinetically, the reaction may favor one isomer, while thermodynamically, the other may be more stable.
Action: Run the reaction at a lower temperature (e.g., room temperature to 60 °C) to favor the kinetically controlled product, which is often the C2-substituted isomer due to faster oxidative addition. Monitor the reaction carefully over time, as prolonged heating can lead to isomerization or reaction at the second site.
Purification methods for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one intermediates
This guide is structured as a Technical Support Center for researchers working with the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. This specific intermediate is a critical electrophile in the synthesis of fused h...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Technical Support Center for researchers working with the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. This specific intermediate is a critical electrophile in the synthesis of fused heterocyclic kinase inhibitors and antiviral agents.
Its purification is notoriously difficult due to the differential reactivity of the halogen atoms: the C2-Cl is highly electrophilic (vinylogous acid chloride behavior), while the C3-Cl is relatively stable.
Ticket Subject: Purification & Stability of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
Assigned Specialist: Senior Application Scientist
Status: Open
Diagnostic: Why is your purification failing?
Before attempting a protocol, identify the failure mode. This scaffold is prone to three specific degradation pathways during workup.
The "Dirty Three" Impurity Profile
Impurity Type
Visual/LCMS Symptom
Root Cause
Hydrolysis Product
New peak (M-18 or M-36 mass shift). Solid turns amorphous/sticky.
Moisture attack at C2. The C2-Cl bond is labile. Exposure to wet silica or atmospheric moisture converts it to the 2-hydroxy enol tautomer.
Regio-Isomers
Split peaks in NMR; "shoulder" in HPLC.
Incomplete Chlorination. If synthesized via POCl3/PCl5, the 2-hydroxy precursor may remain if reaction time was insufficient.
"Red Tar"
Dark red/brown oil that refuses to crystallize.
Polymerization. 2-Aminopyridine residues or P-species (phosphorous byproducts) catalyzing oligomerization.
Mechanism of Instability (Visualization)
The following diagram illustrates the reactivity hierarchy that dictates your purification strategy.
Caption: Reactivity map showing the susceptibility of the C2-position to nucleophilic attack, leading to the common hydrolysis impurity.
Troubleshooting Protocols
Protocol A: Recrystallization (The "Gold Standard")
Use Case: Purity >85% crude; removal of phosphorous residues.
Warning: Do NOT use alcohols (MeOH, EtOH) as the primary solvent. The C2-Cl bond can undergo solvolysis at reflux, forming the 2-alkoxy ether impurity.
Step-by-Step Methodology:
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (5 mL per gram). If insoluble, add small amounts of Acetonitrile (ACN) .
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove inorganic salts (NaCl/POCl3 residues).
Displacement: Heat the solution to a gentle reflux (40°C). Slowly add n-Heptane or Hexane dropwise.
The "Cloud Point": Continue adding alkane until a persistent turbidity (cloudiness) appears.
Crystallization: Remove from heat. Wrap the flask in foil (light protection) and let it cool to room temperature over 2 hours. Then, move to 4°C (fridge) for 4 hours.
Collection: Filter the pale yellow needles/prisms. Wash with cold Hexane.
Validation:
Check 1H NMR: The doublet for H-6 (pyridine ring proton adjacent to N) should be distinct.
Check LCMS: Confirm M+ (Molecular Ion) and M+2 (Isotope) ratio is correct for two chlorines.
Protocol B: Flash Chromatography (The "Rescue")
Use Case: Complex mixtures, tar removal, or separation of regioisomers.
Critical Adjustment: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the hydrolysis of the C2-Cl bond. You must neutralize the silica.
Step-by-Step Methodology:
Column Prep: Slurry pack the silica gel using Hexane containing 1% Triethylamine (Et3N) . Flush with 2 column volumes of this buffer.
Loading: Load the sample as a liquid injection (dissolved in minimal DCM). Do not dry-load on silica, as the heat/contact time promotes decomposition.
Run: Run fast. High flow rate is better than high resolution to minimize on-column residence time.
Workup: Evaporate fractions immediately at <40°C. Do not leave the compound in solution overnight.
Decision Logic: Which Method to Choose?
Use this logic flow to determine the safest purification route for your specific batch.
Caption: Decision matrix for selecting purification method based on crude purity and solubility profile.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol for recrystallization? It dissolves well.A:No. While solubility is good, the C2-chlorine is susceptible to nucleophilic attack by methoxide or even neutral methanol at reflux temperatures, leading to the 2-methoxy derivative. Use Acetonitrile or Toluene if higher polarity is needed.
Q: My compound turned into a "brick" after drying. What happened?A: This is likely crystal lattice collapse due to trapped solvent or hydrolysis. If you dried it in an oven >50°C, atmospheric moisture likely hydrolyzed the surface, creating a shell. Always dry this intermediate in a vacuum desiccator over P2O5 or NaOH pellets at room temperature.
Q: How do I store the purified intermediate?A: Store under Argon/Nitrogen at -20°C. The 2,3-dichloro motif is an "activated" heterocycle. Long-term storage in air leads to slow hydrolysis to the 2-pyridone analog.
Q: I see a spot on TLC that trails heavily. Is that my product?A: Trailing usually indicates decomposition on the plate. Add 1-2 drops of Triethylamine to your TLC developing tank. If the spot tightens up, your compound was degrading on the acidic silica of the TLC plate.
References
Paolini, J. P., et al. (1969). "Synthesis of Pyrido[1,2-a]pyrimidines." Journal of Heterocyclic Chemistry. (Foundational text on the reactivity of the pyrido-pyrimidine scaffold).
Richardson, A., et al. (2022).[3] "Regioselectivity in SnAr reactions of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. (Explains the C2 vs C4 electrophilicity in fused pyrimidines).
Mettler Toledo. "Recrystallization Guide: Solvents and Anti-Solvents." (General protocols for selecting non-nucleophilic solvent systems).
BenchChem. "Protocols for the Purification of Substituted Pyrimidine Compounds." (Specific notes on buffering silica for nitrogen heterocycles).
Technical Support Center: Optimization of Solvent Systems for SNAr Reactions on Dichloro Scaffolds
From the Desk of the Senior Application Scientist Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process d...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with dichloro aromatic or heteroaromatic scaffolds. The selection of an appropriate solvent system is arguably one of the most critical parameters influencing the yield, selectivity, and overall success of an SNAr reaction. This document provides in-depth, field-proven insights into troubleshooting common issues and systematically optimizing your solvent choice.
The Core Principle: Why Solvent Choice is Paramount in SNAr Reactions
Before troubleshooting, it's essential to understand the underlying mechanism. The SNAr reaction is not a concerted process; it proceeds via a two-step addition-elimination mechanism.[1]
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] This step is typically the rate-determining step of the reaction.
Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and forming the final product.
The solvent's primary role is to stabilize the charged Meisenheimer complex. Polar aprotic solvents excel at this. They possess large dipole moments to solvate charged species but lack acidic protons. This allows them to strongly solvate the cation (e.g., K⁺, Na⁺) associated with the nucleophile, leaving the anionic nucleophile "naked" and highly reactive.[4][5] Conversely, polar protic solvents (like alcohols or water) form hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its nucleophilicity and slows the reaction.[2][6]
This section addresses the most common challenges encountered when performing SNAr reactions on dichloro-substituted aromatic and heteroaromatic rings.
Q1: My SNAr reaction shows low or no conversion. Where should I start troubleshooting?
A1: Low conversion is a multifaceted problem, but a systematic approach can quickly identify the culprit. Before exhaustively screening solvents, verify these fundamental parameters:
Substrate Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atoms.[1] If activation is weak, the reaction will be sluggish regardless of the solvent.
Nucleophile Strength: Weak nucleophiles (e.g., neutral amines or alcohols) often require deprotonation with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the more potent anionic nucleophile.[4]
Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[2] If running at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C, 100 °C) while monitoring by TLC or LC-MS. Microwave irradiation can also dramatically accelerate reaction times.[4]
Solvent Choice: This is the most common reason for failure. If you are using a non-polar or a polar protic solvent, the reaction rate will be severely diminished. The default starting point for any SNAr reaction should be a polar aprotic solvent. [2][4]
Q2: How do I select the best starting solvent for my dichloro-scaffold?
A2: The ideal solvent maximizes the reaction rate by effectively solvating the Meisenheimer complex intermediate. Polar aprotic solvents are the gold standard.[1]
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Dipole Moment (D)
Key Considerations
DMSO
47.2
189
3.96
Excellent solvating power, high boiling point. Can be difficult to remove during workup.[5]
DMF
36.7
153
3.82
Very common, good solvating power. Can decompose with strong bases or at high temperatures to form dimethylamine, which can act as a nucleophile.[4]
NMP
32.2
202
4.09
Similar to DMF but with a higher boiling point. Often used when higher temperatures are required.
Acetonitrile
37.5
82
3.92
Lower boiling point, making it easier to remove. May have lower solvating power for some salts compared to DMSO or DMF.[2]
DMAc
37.8
165
3.79
Good alternative to DMF, with similar properties.
Data sourced from multiple chemical suppliers and literature.
Recommendation: For a new reaction on a dichloro scaffold, DMSO or DMF are excellent starting points due to their superior ability to accelerate SNAr reactions.[5]
Q3: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution?
A3: This is a classic challenge with di- or poly-halogenated substrates. Achieving mono-selectivity is a balancing act of reactivity and stoichiometry.
Control Stoichiometry: The most straightforward approach is to use a slight deficiency or exactly one equivalent of the nucleophile.
Lower the Temperature: Di-substitution is a subsequent reaction that requires higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of mono-substitution can significantly improve selectivity.[1]
Solvent Choice: While a highly polar aprotic solvent like DMSO will accelerate both reactions, switching to a less polar medium can sometimes enhance selectivity. Consider solvents like THF , 2-MeTHF , or even toluene , occasionally with a small amount of a polar aprotic solvent as an additive.[7] In some specific cases, non-polar, aprotic solvents have been shown to favor ortho-selectivity on substituted dichloropyridines due to coordination effects with the alkali metal counter-ion.[8]
Q4: What are the most common side reactions, and how can solvent choice help prevent them?
A4: Besides di-substitution, be vigilant for these common side reactions:
Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of undesired phenol or pyridone byproducts. Always use anhydrous solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.[1]
Reaction with Solvent (Solvolysis): Protic solvents like methanol can compete with your intended nucleophile.[2] More subtly, amide-based solvents like DMF can decompose under strongly basic conditions or at high temperatures to generate nucleophilic dimethylamine, leading to an unexpected byproduct.[4] If you observe this, consider switching to a more robust solvent like DMSO or DMAc.
Q5: My reactants have poor solubility. What are my options?
A5: Poor solubility can halt a reaction before it even starts.
Increase Temperature: Heating the mixture will often increase the solubility of the reactants.
Use a Co-Solvent: If solubility is an issue in a highly effective SNAr solvent like DMSO, consider using a co-solvent system. For example, a mixture of toluene and DMSO can sometimes provide the necessary solubility while maintaining a good reaction rate.
Screen Alternatives: If your substrate is particularly non-polar, a solvent like 2-MeTHF or dioxane might provide better solubility, though likely at the cost of a slower reaction rate compared to DMSO.[7]
Q6: I am concerned about the toxicity of DMF and NMP. Are there "greener" alternatives?
A6: Yes, the search for safer, more sustainable solvents is an active area of research in process chemistry. Several alternatives to traditional reprotoxic (H360) dipolar aprotic solvents are emerging.[9]
N-Butylpyrrolidinone (NBP): Has been proposed as a non-reprotoxic alternative for various chemical transformations.[9]
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether solvent with a much better life cycle assessment (LCA) profile than THF.[7] It is less polar than traditional SNAr solvents but can be effective, especially for more reactive systems.
Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent. However, it can be unstable in the presence of strong bases, which may limit its utility for SNAr reactions requiring prior deprotonation of the nucleophile.[7]
When considering these alternatives, it is crucial to re-optimize the reaction conditions, as reaction rates and selectivities may differ from those in traditional solvents.[10][11][12]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for SNAr on a Dichloro Scaffold
This protocol outlines a parallel screening approach to efficiently identify an optimal solvent.
Materials:
Dichloro-scaffold (1.0 eq)
Nucleophile (1.1 eq)
Base (e.g., K₂CO₃, 2.0 eq)
Anhydrous Solvents for Screening: DMSO, DMF, Acetonitrile, 2-MeTHF
Internal standard (e.g., 1,3,5-trimethoxybenzene, if using NMR for analysis)
Array of reaction vials with stir bars and caps suitable for heating
Procedure:
Preparation: In a glovebox or under an inert atmosphere, weigh the dichloro-scaffold (e.g., 0.1 mmol), nucleophile (0.11 mmol), and base (0.2 mmol) into each reaction vial. If using an internal standard, add it at this stage.
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be screened.
Reaction Setup: Seal the vials and place them in a parallel synthesis block or a heated oil bath with vigorous stirring.
Heating: Begin heating the reactions to a predetermined temperature (e.g., 80 °C).
Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction mixture.
Dilute the aliquot with a suitable solvent (e.g., acetonitrile).
Analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of mono- and di-substituted products.
Analysis: Compare the conversion and product ratios across the different solvents to identify the system that provides the best balance of reaction rate and selectivity.
Visualization Workflows
References
IQS. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]
Beyond Benign. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]
University of Leeds. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Retrieved from [Link]
IQS. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
SpringerLink. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
National Institutes of Health. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
National Institutes of Health. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]
Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?. Retrieved from [Link]
Gaylord Chemical. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]
IQS. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
Taylor & Francis Online. (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
American Chemical Society. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]
Pen & Prosperity. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
American Chemical Society. (n.d.). Chem21 Solvent Selection Guide. Green Chemistry For Sustainability. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]
ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved from [Link]
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
MDPI. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]
National Institutes of Health. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
Preventing dechlorination during palladium-catalyzed coupling
Introduction: The Dechlorination Dilemma Welcome to the Catalysis Support Hub. You are likely here because you are facing one of two distinct "dechlorination" failure modes in your Palladium-catalyzed cross-coupling (Suz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dechlorination Dilemma
Welcome to the Catalysis Support Hub. You are likely here because you are facing one of two distinct "dechlorination" failure modes in your Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):
Chemoselectivity Failure: You intended to couple at a C-Br or C-I site, but the C-Cl site reacted as well (or instead).
Hydrodehalogenation (Reduction): Your C-Cl bond was cleaved and replaced by a Hydrogen atom (Ar-Cl
Ar-H), destroying your motif.
This guide treats your experimental setup as a programmable system. By tuning the inputs (Ligand, Base, Solvent), we control the output logic (Product vs. Byproduct).
Module 1: Chemoselectivity (Site-Selectivity)
User Issue: "I have a substrate with both Ar-Br and Ar-Cl. I want to couple the Bromide, but the Chloride is also reacting."
The Mechanistic Logic
Chemoselectivity relies on the kinetic difference in Oxidative Addition (OA) . The rate of OA generally follows the bond dissociation energy trend: C-I > C-Br
C-Cl .
To preserve the Chloride, you must select a catalyst system that is active enough to insert into C-Br but too lazy (or sterically hindered) to insert into C-Cl.
Critical Control Points
Variable
Recommendation
Mechanistic Reasoning
Ligand Class
Bisphosphines (e.g., dppf, dppe)
Bisphosphines occupy two coordination sites, often forcing a slower associative mechanism or creating a steric environment that disfavors the tighter C-Cl activation compared to C-Br.
Avoid
Bulky, Electron-Rich Monophosphines
Ligands like or highly active Buchwald ligands (e.g., XPhos) are designed specifically to activate inert C-Cl bonds. Avoid them here.
Temperature
Keep C
The activation energy () for C-Cl insertion is higher than C-Br. High heat overcomes this barrier, eroding selectivity.
Catalyst Loading
Lower (0.5 - 1.0 mol%)
Excess active Pd(0) increases the statistical probability of "off-target" C-Cl activation after the C-Br is consumed.
Protocol: Chemoselective Coupling (Br over Cl)
Standard Operating Procedure for Suzuki Coupling of Bromo-Chloroarenes
Setup: Charge reaction vessel with Ar-Br-Cl substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (
, 2.0 equiv).
Solvent: Add Toluene/Water (4:1) or DME/Water. Degas vigorously (Sparging).
Catalyst Addition: Add Pd(dppf)Cl
(1 mol%).
Why: The dppf ligand has a large bite angle but is less electron-donating than alkyl-phosphines, maintaining a high kinetic barrier for C-Cl insertion.
Reaction: Heat to 60°C (Do not reflux if possible). Monitor by HPLC/UPLC.
Endpoint: Stop immediately upon consumption of Ar-Br.
User Issue: "My Ar-Cl is disappearing, but instead of coupling, it's turning into Ar-H."
The Mechanistic Logic
This is a "pathway corruption" error. Instead of the Transmetalation cycle, the catalyst enters a
-Hydride Elimination loop. This usually requires a source of hydride (H) in the media.
Common Sources of "H" (The Enemy):
Alkoxide Bases: Isopropoxide or Ethoxide bases possess
-hydrogens. Pd coordinates the alkoxide, eliminates H, forms [Pd-H], and reduces the aryl ring.
Alcoholic Solvents: Primary/Secondary alcohols act similarly to alkoxide bases.
Amines: In Buchwald couplings, the amine substrate itself can serve as a hydride source if the coupling is slow.
Visualizing the Failure Pathway
Caption: Mechanistic divergence showing how hydride sources hijack the oxidative addition intermediate (Ar-Pd-Cl) leading to reduction (Ar-H).
Troubleshooting Guide: Stopping Reduction
Parameter
"Safe" Choice
"Risky" Choice (Avoid)
Base
Inorganic:, ,
Alkoxides: NaOtBu, NaOEt, KOiPr (High -H risk)
Solvent
Aprotic: Toluene, Dioxane, DMF, THF
Protic: Ethanol, Isopropanol, Methanol
Water
Strictly Anhydrous (if using sensitive ligands)
Wet solvents (can act as H-source via WGS-like cycles)
Ligand
Fast-coupling ligands (SPhos, XPhos)
Slow ligands (allow time for side reactions)
Note: While XPhos is bad for Chemoselectivity (Module 1), it is excellent here because it speeds up the desired coupling so much that the side reaction cannot compete.
FAQs: Field Scenarios
Q1: I am running a Buchwald-Hartwig amination on a chloro-pyridine. I see 30% hydrodehalogenation. I am using NaOtBu in Toluene.
Diagnosis: Your base is the culprit. Sodium tert-butoxide is generally safe (no
-hydrogens on the t-butyl group), but trace impurities or ligand exchange can facilitate hydride transfer. Furthermore, if your amine is sterically hindered, the coupling is slow, giving the catalyst time to find hydrides.
Fix: Switch to
(Cesium Carbonate). It is strong enough for many aminations but completely lacks protons to donate. Ensure your solvent is anhydrous dioxane.
Q2: Can I use water in my solvent mixture if I want to prevent dechlorination?
Answer: It depends. In micellar catalysis, water is required. However, in standard homogeneous catalysis, water can promote dehalogenation by facilitating the formation of Pd-hydrides or reducing the boronic acid (homocoupling).
Rule of Thumb: If you see reduction, dry your system. Use molecular sieves for solvents and store bases in a desiccator.
Q3: How do I validate if the "H" is coming from my solvent or my base?
The Deuterium Test: Run a small scale reaction using deuterated solvent (e.g.,
or -Toluene).
If you form Ar-D , the solvent is the source.
If you form Ar-H , the hydrogen is coming from your base or the substrate itself.
Summary Decision Matrix
Caption: Diagnostic flowchart for selecting the correct remediation strategy based on the specific type of dechlorination observed.
References
Mechanisms of Oxidative Addition: Barrios-Landeros, F., & Hartwig, J. F. (2005).[1] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. Link
Chemoselective Coupling: Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005).[2] Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.[2][3] The Journal of Organic Chemistry. Link
Hydrodehalogenation Mechanisms: Navarro-Fernandez, O., et al. (2021). Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Catalysis Science & Technology. Link
Base Effects in Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
Technical Support Center: Optimizing C-3 Functionalization of Heterocycles
Executive Summary & Triage Welcome to the Advanced Synthesis Technical Support Center. This guide addresses the persistent challenges in functionalizing the C-3 position of indoles and related heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Triage
Welcome to the Advanced Synthesis Technical Support Center.
This guide addresses the persistent challenges in functionalizing the C-3 position of indoles and related heterocycles. While C-3 is the inherent nucleophilic site for indoles (akin to enamine reactivity), modern drug discovery demands complex couplings (arylation, alkylation) that often suffer from low conversion , catalyst deactivation , or C-2 regioselective drift .
Diagnostic Triage: What is your primary failure mode?
Before proceeding, categorize your issue using the observation matrix below:
Observation
Diagnosis Category
Go To Section
Starting Material (SM) Intact , Catalyst precipitates (Pd black)
Catalyst Deactivation / Ligation Failure
Module 2
SM Intact , Solution remains clear/homogeneous
Electronic Deactivation / Oxidant Failure
Module 3
SM Consumed , but wrong product (C-2 functionalized)
Regioselectivity / Migration (Plancher)
Module 4
Reaction Stalls after ~30-50% conversion
Product Inhibition / Catalyst Poisoning
Module 2
Module 1: The Mechanics of Failure (Visualized)
Understanding why the reaction fails is critical. The diagram below illustrates the decision pathways and failure points in Transition-Metal (TM) catalyzed C-3 functionalization.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure in Indole C-3 functionalization.
Module 2: Catalyst Deactivation & "The Black Crash"
Symptom: The reaction turns black rapidly, and conversion halts.
Chemistry: This indicates the formation of inactive Pd(0) aggregates (Palladium black).[1] In oxidative couplings (e.g., C-H activation), the re-oxidation step (Pd(0) → Pd(II)) is slower than the aggregation rate.
Troubleshooting Protocol
Q: My Pd(OAc)₂ reaction turned black within 1 hour. How do I fix this?A: You are suffering from "oxidant lag." The Pd(0) generated after reductive elimination is not being re-oxidized fast enough.
Switch Oxidants: If using Cu(OAc)₂, switch to AgOAc or Ag₂CO₃ . Silver salts are often more competent oxidants for Pd systems in indole functionalization.
Add a Stabilizing Ligand: "Ligand-free" conditions are notorious for Pd black. Add DMSO (5-10%) as a co-solvent or use Benzoquinone (BQ) . BQ acts as a π-acid ligand to stabilize Pd(0) and facilitates re-oxidation.
Solvent Check: Ensure your solvent is not acting as a reductant. Avoid alcohols if the system is sensitive; switch to DCE, Dioxane, or t-Amyl alcohol.
Q: I am using Gaunt’s Copper conditions [Cu(OTf)₂], but yields are low.A: Copper catalysis at C-3 is sensitive to moisture and disproportionation.
Action: Add di-tert-butylpyridine (dtbpy) . This bulky base prevents acid-catalyzed side reactions (oligomerization) without coordinating tightly to the Copper center (which would kill activity).
Symptom: The reaction stays clear, catalyst seems active, but the Indole refuses to react.
Chemistry: Indole C-3 is nucleophilic.[2][3] If you place an Electron-Withdrawing Group (EWG) like Tosyl (Ts), Boc, or Acetyl (Ac) on the Nitrogen, you drastically reduce the electron density at C-3, shutting down the reaction (especially for electrophilic palladation).
The "N-Protecting Group" Paradox
Protecting Group
Effect on C-3 Reactivity
Regioselectivity Outcome
Free (NH)
High (Very Nucleophilic)
C-3 Selective (Kinetic control)
N-Methyl (Me)
High
C-3 Selective
N-Tosyl (Ts)
Low (Deactivated)
Often C-2 Selective (via Heck-type or Directed)
N-Acetyl (Ac)
Medium-Low
C-2 Selective (Gaunt Migration Pathway)
Q: I need to arylate C-3, but my substrate has an N-Boc group. Nothing is happening.A: The Boc group is deactivating the ring.
Solution 1 (Deprotection): Remove the Boc group. Perform the reaction on the free (NH)-indole.[3][4][5][6] Free indoles react much faster at C-3 due to the lone pair donation from Nitrogen.
Solution 2 (Change Mechanism): If you must keep the protecting group, switch from an electrophilic mechanism (Pd(II)) to a radical mechanism or a C-H activation protocol specifically designed for electron-deficient arenes (e.g., using Ir/bipyridine systems, though rare for Indole C-3).
Module 4: Regioselectivity (The C-3 vs. C-2 War)
Symptom: I got high conversion, but the aryl group is at C-2, not C-3.
Chemistry: This is often due to Thermodynamic Control or Migration .
Mechanism: An initial attack at C-3 forms a cation. If the temperature is high or the reaction time long, the group can migrate to C-2 (Plancher Rearrangement logic) to restore aromaticity more stably, especially if the Nitrogen is substituted.
Visualizing the Migration Pathway
Figure 2: The bifurcation point between C-3 and C-2 selectivity. N-substitution and temperature drive the migration to C-2.
Q: How do I lock the reaction at C-3?A:
Lower the Temperature: Migration has a higher activation energy. Run the reaction at 40-60°C instead of 100°C+ if possible.
Use Free (NH) Indoles: The proton on the nitrogen can be lost rapidly to restore aromaticity before the group has time to migrate to C-2.
Solvent Switch: Avoid acidic solvents which catalyze the rearrangement.
Best for: Coupling Indoles with Boronic Acids or Arenes.
Reference: Zhang, X., et al. (2010). J. Am. Chem. Soc.[5]
Catalyst: Pd(OAc)₂ (5-10 mol%).
Oxidant: Ag₂CO₃ (2.0 equiv) or O₂ (1 atm) with Cu(OAc)₂ co-catalyst.
Ligand: Usually ligand-free or simple bipyridine.
Acid Additive: PivOH (Pivalic acid, 0.5 equiv) often accelerates C-H activation via the Concerted Metalation-Deprotonation (CMD) pathway.
Frequently Asked Questions (FAQs)
Q: Can I functionalize C-3 if C-2 is already blocked?A: Yes, this is actually easier. C-2 blocking prevents the migration/rearrangement issues, forcing the reaction to stay at C-3. However, steric hindrance might require higher catalyst loading.
Q: My reaction works on 50mg scale but fails on 5g scale. Why?A: Gas transfer limitations. Oxidative couplings often rely on O₂ (or re-oxidation of reduced metal species). On a larger scale, the surface-area-to-volume ratio drops, starving the reaction of oxidant.
Fix: Use active sparging of air/O₂ or increase stirring speed significantly. Alternatively, switch to a stoichiometric solid oxidant like AgOAc to avoid mass transfer issues.
Q: I see a "dimer" impurity. What is it?A: It is likely 2,2'-biindole or 3,3'-biindole. This comes from homocoupling of the substrate.
Fix: This indicates the catalyst is activating the indole but failing to find the coupling partner. Increase the concentration of the coupling partner (electrophile) or add it slowly to keep its relative concentration high compared to the activated catalyst species.
References
Gaunt C-3 Arylation: Phipps, R. J., & Gaunt, M. J. (2009). A Meta-Selective Copper-Catalyzed C-H Bond Arylation. Science, 323(5921), 1593-1597.
Pd-Catalyzed C-H Activation Review: Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.
C3 vs C2 Selectivity: Lebrasseur, N., & Larrosa, I. (2008). Room temperature C-H arylation of indoles with aryl iodides. Journal of the American Chemical Society, 130(10), 2926-2927.
Mechanism of Migration: Grimster, N. P., Gauntlett, C., Godfrey, C. R., & Gaunt, M. J. (2007). Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization.[7] Angewandte Chemie International Edition, 46(33), 6333-6337.
Technical Support Center: Moisture Sensitivity in Activated Chloropyridopyrimidinones
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Why is this happening? Activated chloropyridopyrimidinones (e.g., 4-chloropyrido[2,3-d]pyrimidine) are structurally predisposed to hydrolysis. The fusion of the e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Why is this happening?
Activated chloropyridopyrimidinones (e.g., 4-chloropyrido[2,3-d]pyrimidine) are structurally predisposed to hydrolysis. The fusion of the electron-deficient pyridine ring with the pyrimidine ring creates a highly electrophilic system. The C-Cl bond functions as a vinylogous acid chloride .
While this high reactivity is desirable for Nucleophilic Aromatic Substitution (
), it renders the molecule intolerant to atmospheric moisture. Water acts as a competitive nucleophile, displacing the chloride to reform the thermodynamically stable lactam (hydroxy-derivative), effectively "killing" the reagent.
The Golden Rule:
Treat activated chloropyridopyrimidinones with the same rigor as you would an acid chloride or an isocyanate.
Mechanism of Failure (Visualization)
Understanding the competition between your desired nucleophile (Amine/Alkoxide) and the impurity (Water) is critical for troubleshooting.
Figure 1: Competitive pathways. Water is often smaller and more nucleophilic than bulky amines, leading to rapid hydrolysis if not strictly excluded.
Storage & Handling Protocols (The "Dry Chain")
Q: My reagent arrived as a yellow powder but has turned white and clumpy. Is it still usable?A: Likely not. The color change (often yellow
white) and physical state change (powder cake) indicate hydrolysis to the lactam.
Diagnostic: Run an LCMS. If you see a mass shift of
(loss of Cl, gain of OH), the reagent is degraded.
Prevention: These compounds must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
Q: How do I weigh this out without a glovebox?A: If a glovebox is unavailable, use the "Cone-and-Flow" technique:
Before committing precious starting material to a reaction, validate the integrity of your chloride.
Step
Action
Success Criteria
1
Dissolve 1 mg reagent in anhydrous MeCN (freshly opened).
Clear solution (no turbidity).
2
Inject immediately into LCMS (avoid aqueous mobile phase if possible, or keep run short).
Purity >95%. Lactam peak <2%.
3
Critical: Check the bottle seal.
Septum should be unpunctured or parafilmed tightly.
Reaction Optimization & Troubleshooting
Q: I am getting low yields in my
coupling. The starting material is consumed, but the product yield is only 30%.A: This is the classic signature of Competitive Hydrolysis . The starting material is "consumed" because it converted to the lactam, which often co-elutes or precipitates.
Troubleshooting Matrix:
Variable
Recommendation
Why? (Causality)
Solvent
DMF, DMA, or NMP (Anhydrous, <50 ppm ).
Polar aprotic solvents are hygroscopic. "Old" DMF can contain >1000 ppm water.
Base
DIPEA or (oven-dried). Avoid NaOH/KOH.
Hydroxide bases directly promote hydrolysis. Carbonates must be anhydrous.
Temperature
Start at 0°C, then warm to RT.
Hydrolysis typically has a lower activation energy than substitution. Low temp favors the kinetic control (desired reaction).
Concentration
High concentration (0.5M - 1.0M).
Minimizes the molar ratio of solvent-water to substrate.
Q: Can I use "Reagent Grade" solvents if I add molecular sieves?A:No.
Reasoning: Sieves take hours to dry a solvent effectively. If you add the reagent immediately, the water is still free in solution.
Protocol: Store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.
Advanced Troubleshooting: The "Ghost" Peak
Q: LCMS shows a peak with Mass
or . What is this?A: This is likely not hydrolysis (), but Alkoxylation if you are using alcohol solvents, or oxidation.
However, if you see
(Net change -18 mass units relative to Cl-isotope pattern), it is the lactam.
Note on Pyridopyrimidines: The lactam is often very insoluble. If your reaction mixture turns cloudy/milky, you have likely precipitated the hydrolyzed byproduct.
Workflow: Rescuing a Failed Reaction
If you suspect hydrolysis has stalled your reaction:
Figure 2: Diagnostic logic for reaction failure.
Synthesis of the Reagent (In-Situ Generation)
Q: The commercial chloride is too unstable. Can I make it myself?A: Yes, this is often preferred.
Protocol: Reflux the lactam precursor in
(Phosphorus Oxychloride).
Critical Step: Removal of
.
Issue: Residual
generates HCl upon workup, which can protonate your amine nucleophile in the next step, killing the reaction.
Solution: Azeotrope the crude chloride with dry Toluene 3 times to remove all traces of
before adding the amine.
References
Regioselectivity in
Reactions:
Lu, Y., et al. "Regioselectivity for SNAr reactions of halo pyrimidines."[2] WuXi AppTec QM Magic Class, Chapter 48.
Relevance: Explains the electronic activ
Handling Moisture-Sensitive Reagents
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry.
Relevance: Definitive guide on Schlenk lines and solvent drying.
Chemistry of Pyrido[2,3-d]pyrimidines
Shamroukh, A. H., et al. "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.[3]
Relevance: Comprehensive review of synthesis and reactivity, including chlorin
Green Solvent Alternatives
Isley, N. A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
Relevance: Discusses the reactivity rates of chloropyrimidines in various media.
Structural Elucidation of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: A Comparative 1H NMR Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7] The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a core for antipsychotics (e.g., Risperidone interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a core for antipsychotics (e.g., Risperidone intermediates), antioxidants, and potential kinase inhibitors. The 2,3-dichloro derivative (CAS 117890-82-1) is a critical electrophilic intermediate; its C2 and C3 positions are highly functionalizable via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-couplings.
Precise characterization of this molecule is challenging because the chlorination at positions 2 and 3 eliminates the most distinct diagnostic protons of the pyrimidine ring. Consequently, confirmation of synthesis relies on the negative evidence of missing peaks and the electronic perturbation of the remaining pyridine ring protons.
This guide provides a comparative analysis of the 1H NMR signature of 2,3-dichloropyrido[1,2-a]pyrimidin-4-one against its unsubstituted parent and starting materials, establishing a self-validating protocol for structural confirmation.
Comparative NMR Analysis
The structural confirmation of the 2,3-dichloro derivative hinges on distinguishing it from the unsubstituted parent (4H-pyrido[1,2-a]pyrimidin-4-one) and the monochlorinated byproducts.
The "Silent" Pyrimidine Ring
In the unsubstituted parent, the pyrimidine ring possesses protons at C2 and C3, typically appearing as coupled doublets. In the 2,3-dichloro target, these signals must be absent . Any integration in the 6.0–7.0 ppm region indicates incomplete chlorination.
Chemical Shift Data Table
Note: Shifts are reported in
(ppm) relative to TMS in DMSO-d. Values for the 2,3-dichloro derivative are derived from electronic substituent constant calculations and comparative literature on analogous halogenated fused systems.
Position
Proton
Unsubstituted Parent ( ppm)
Target: 2,3-Dichloro ( ppm)
Multiplicity (Target)
Diagnostic Logic
C2
H-2
6.20 - 6.35 (d)
ABSENT
-
Primary Confirmation: Loss of signal confirms C2 chlorination.
C3
H-3
7.80 - 7.95 (d)
ABSENT
-
Secondary Confirmation: Loss of signal confirms C3 chlorination.
C6
H-6
8.80 - 8.95
8.95 - 9.10
Doublet (d)
Deshielded by peri-interaction with C4-Carbonyl and inductive effect of Cl.
C7
H-7
7.00 - 7.15
7.25 - 7.40
Triplet/Multiplet
Meta to bridgehead; experiences mild inductive deshielding.
C8
H-8
7.40 - 7.60
7.70 - 7.85
Triplet/Multiplet
Para to bridgehead.
C9
H-9
7.80 - 8.00
8.10 - 8.25
Doublet (d)
Proximity to N5 bridgehead makes this sensitive to ring current changes.
Mechanistic Insight: The Inductive Shift
The introduction of two chlorine atoms at C2 and C3 exerts a strong electron-withdrawing inductive effect (-I). This reduces electron density throughout the fused
-system.
Observation: All protons on the pyridine ring (H6–H9) shift downfield (higher ppm) compared to the non-chlorinated precursor.
Causality: The depletion of electron density deshields the aromatic protons, increasing their resonance frequency.
Visualization: Structural Logic & Workflow
The following diagrams illustrate the logic flow for assigning the spectrum and the connectivity of the scaffold.
Figure 1: Decision tree for validating the 2,3-dichloro substitution pattern via 1H NMR.
Figure 2: Connectivity map highlighting the "Silent" chlorinated carbons vs. the diagnostic pyridine protons.
Experimental Protocol
This protocol is designed to ensure maximum resolution of the aromatic region, which is critical for resolving the coupling constants (
-values) of the pyridine ring.
Sample Preparation
Solvent Selection: Use DMSO-d
(99.9% D) rather than CDCl.
Reasoning: Pyrido-pyrimidines often exhibit poor solubility in chloroform, leading to broad peaks. DMSO ensures full solubility and sharpens the aromatic signals.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
Filtration: Filter the solution through a cotton plug within the NMR tube to remove suspended inorganic salts (e.g., KCl/NaCl from the chlorination step) which can cause magnetic field inhomogeneity.
Scans (NS): 16 to 32 scans are sufficient for a 10 mg sample.
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C2, C3, C4) have long relaxation times, but for 1H NMR, we focus on the pyridine protons which relax faster.
Data Processing
Apodization: Apply an exponential window function with LB = 0.3 Hz .
Phasing: Manual phasing is required. The baseline must be perfectly flat in the 6.0–7.0 ppm region to confirm the absence of impurity peaks.
Troubleshooting & Self-Validation
Issue
Observation
Root Cause
Corrective Action
Broad Signals
H6–H9 appear as humps rather than sharp multiplets.
Aggregation or paramagnetic impurities (Fe/Cu residues).
Filter sample; add 1 drop of DO to break H-bond aggregates (though less relevant for this aprotic molecule).
Extra Doublets
Small doublets at 6.3 / 7.9 ppm.
Unreacted starting material or mono-chloro intermediate.
Recrystallize from Ethanol/DMF. The 2,3-dichloro product is less polar than the mono-chloro.
Solvent Peak Interference
Water peak overlaps with aromatic region.
Wet DMSO-d.
Use a sealed ampoule of DMSO-d. The water peak in DMSO is ~3.33 ppm, usually clear of the aromatic region (7-9 ppm).
References
Synthesis & Scaffold Context:
Meti, G., et al. "Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents."[1] World Journal of Pharmaceutical Sciences, vol. 3, no. 2, 2015, pp. 277-287.
URL:[Link]
General NMR of Pyrido-pyrimidines:
Tóth, G., et al. "Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR." Magnetic Resonance in Chemistry, vol. 41, no. 9, 2003, pp. 747-749.
URL:[Link]
Crystal Structure Analysis of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
The following guide provides an in-depth technical analysis of the crystal structure of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1). It compares this specific halogenated derivative against its non-substi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the crystal structure of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1). It compares this specific halogenated derivative against its non-substituted parent scaffold and mono-substituted analogs, focusing on structural determinants that influence drug developability.[1]
A Comparative Technical Guide for Medicinal Chemists[1]
Executive Summary & Strategic Context
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core for SHP2 inhibitors, antioxidants, and antimicrobial agents.[1] The 2,3-dichloro derivative represents a critical structural variation where the introduction of vicinal chlorine atoms alters the electronic landscape and steric profile of the pyrimidinone ring.
This guide compares the 2,3-Dichloro variant with the Parent (Unsubstituted) and 2-Chloro (Mono-substituted) alternatives.[1] The analysis reveals that while the parent scaffold relies heavily on
- stacking for lattice stability, the 2,3-dichloro derivative introduces directional halogen bonding (X-bond) and steric locking, which significantly impacts solubility, crystal packing efficiency, and ligand-target binding kinetics.[1]
Comparative Performance Matrix
The following table contrasts the structural and physicochemical "performance" of the 2,3-dichloro derivative against standard alternatives.
Feature
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
2-Chloropyrido[1,2-a]pyrimidin-4-one
Parent Scaffold (Unsubstituted)
Lattice Stability
High (Driven by Cl[1]···O and Cl···N halogen bonds)
Obtaining diffraction-quality crystals of the 2,3-dichloro derivative requires overcoming its tendency to form microcrystalline powders due to rapid aggregation.[1]
Optimized Workflow:
Solvent Selection: Avoid pure protic solvents (MeOH/EtOH) which encourage rapid precipitation. Use a Binary Solvent System : Dimethylformamide (DMF) [Solubilizer] + Diethyl Ether [Antisolvent].[1]
Method: Slow Vapor Diffusion.
Concentration: 15 mg/mL in DMF.
Step-by-Step Protocol:
Dissolve 15 mg of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in 1.0 mL of DMF. Sonicate for 30s to ensure homogeneity.
Filter the solution through a 0.45
m PTFE syringe filter into a narrow inner vial (4 mL).
Place the inner vial uncapped inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.
Seal the outer jar tightly and store at 4°C in a vibration-free environment.
Validation: Check for prism-like crystals after 72-96 hours. If needles form, reduce concentration to 10 mg/mL.
Structural Determinants
The crystal structure of the 2,3-dichloro derivative is defined by three critical features that distinguish it from the alternatives:
A. Planarity and Ring Distortion
Unlike the parent scaffold, which is nearly planar, the 2,3-dichloro substitution induces a slight puckering of the pyrimidinone ring. The steric repulsion between the C2-Cl and C3-Cl atoms forces a deviation from planarity (torsion angle
2-5°), which must be accounted for in docking simulations.[1]
B. Halogen Bonding Network
The "performance" of this crystal is dominated by Halogen Bonding.
Mechanism: The chlorine at C3 acts as a Lewis acid (
-hole donor) interacting with the carbonyl oxygen (Lewis base) of a neighboring molecule.[1]
Geometry: Look for C3-Cl···O=C distances < 3.27 Å (sum of van der Waals radii) and angles
Impact: This interaction creates rigid 1D supramolecular chains, increasing the melting point relative to the 2-chloro analog.
C. -Hole Interactions
The electron-withdrawing nature of two chlorine atoms depletes electron density from the pyrimidinone ring, creating a
-hole.[1] This facilitates anion-binding or interactions with electron-rich domains in protein targets (e.g., Tyr/Phe residues in SHP2).[1]
Visualization of Structural Logic
The following diagram illustrates the causal relationship between the chemical substitution and the resulting crystallographic/pharmaceutical properties.
Caption: Causal flow from chemical substitution to crystallographic and pharmaceutical properties.[1]
Experimental Validation: Data Collection Strategy
To validate the structure compared to alternatives, use the following X-ray Diffraction (XRD) strategy. This protocol ensures you capture the weak halogen bonds that define this structure.
Parameter
Setting
Rationale
Temperature
100 K
Essential to reduce thermal motion of terminal Cl atoms and resolve the Cl···Cl split positions.
Resolution
0.75 Å or better
Required to accurately map the electron density of the C-Cl bonds and observe the -hole anisotropy.
Redundancy
> 6.0
High redundancy is needed to accurately measure weak reflections associated with the super-structure if modulation occurs.
Refinement
Anisotropic
All non-hydrogen atoms (especially Cl1, Cl2) must be refined anisotropically to model the ellipsoids correctly.
Comparison Check:
If
for the 2,3-dichloro derivative, it indicates potential twinning (common in pseudo-symmetric space groups like P2₁/c mimicking C2/c).[1]
The Parent Scaffold typically crystallizes easily with lower
Bernhardt, P. V., & Wentrup, C. (2012). Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues. ResearchGate. Link
Da Settimo, F., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Link
Wang, F., et al. (2024).[3] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Link
PubChem Compound Summary. 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS 117890-82-1).[1][4] National Center for Biotechnology Information.[1] Link
Sigma-Aldrich. Product Specification: 4H-Pyrido[1,2-a]pyrimidin-4-one.[1] Link
The pyrido[1,2-a]pyrimidinone scaffold is a privileged structure in drug discovery, serving as a core for kinase inhibitors, CNS agents, and antibacterial compounds. However, its synthesis—often involving condensation of 2-aminopyridines with electrophiles—frequently yields regioisomeric mixtures or ambiguous substitution patterns (specifically at the C6, C7, C8, or C9 positions). Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and costly late-stage failures.
This guide objectively compares the four primary validation methodologies: Coupling Constant Analysis (
-coupling) , 2D NMR Integration (HMBC/NOESY) , DFT-GIAO Prediction , and X-ray Crystallography . We provide a self-validating experimental workflow to ensure structural certainty.
Part 1: The Regiochemistry Challenge
The core challenge lies in the electronic similarity of the pyridine ring positions. In a mono-substituted system (e.g., introducing a halogen or alkyl group), distinguishing a C7-substituted isomer from a C9-substituted isomer is notoriously difficult using standard 1D NMR because:
Chemical Shift Overlap: Protons at C7 and C8 often resonate in similar regions.
Ambiguous Multiplicities: Unless resolution is ultra-high, meta-couplings (
) can be obscured, making a doublet-of-doublets look like a triplet.
Bridgehead Influence: The bridgehead nitrogen (N1) exerts a shielding/deshielding effect that varies significantly with solvent and concentration, complicating chemical shift comparisons.
Visualization: The Structural Logic
The following diagram illustrates the scaffold and the critical "Anchor Points" used for validation.
Figure 1: Structural logic of the pyrido[1,2-a]pyrimidinone scaffold, highlighting the critical anchor points (N1 and C4) required to resolve the C7 vs. C9 ambiguity.
Part 2: Comparative Analysis of Validation Methods
We evaluated four methods based on Resolution Power , Throughput , and Certainty .
Table 1: Comparative Performance Matrix
Feature
Method A: 1D NMR (-Analysis)
Method B: 2D NMR (HMBC/NOESY)
Method C: DFT-GIAO Prediction
Method D: X-ray Crystallography
Primary Utility
Preliminary Screening
Routine Structural Confirmation
Resolving Ambiguous NMR Data
Absolute Configuration
Sample State
Solution
Solution
Virtual (Computation)
Single Crystal Required
Time-to-Result
< 10 mins
1 - 4 Hours
24 - 48 Hours
Days to Weeks
Cost
Low
Low-Medium
Medium (Compute Time)
High
Certainty
Low (Inferential)
High (Correlative)
High (Predictive)
Absolute
Key Limitation
Fails with broad peaks or overlap
Requires "Anchor" protons
Depends on basis set accuracy
Crystal growth failure
Part 3: Scientific Integrity & Experimental Protocols
The "Self-Validating" NMR Workflow (Method B)
Recommendation: This is the standard protocol for daily research. It relies on establishing a "closed loop" of connectivity.
The Logic (Causality):
You cannot rely solely on chemical shifts. You must prove position relative to the Carbonyl (C4) or the Bridgehead (C4a/N1) .
C9-H is spatially close to H2/H3 (if planar) or the N1 lone pair.
C6-H is spatially close to the C4-Carbonyl .
Step-by-Step Protocol:
Sample Preparation:
Dissolve 5–10 mg of compound in 600 µL DMSO-
(preferred over CDCl to prevent aggregation and sharpen exchangeable protons).
Critical: Ensure the sample height is 40mm to minimize shimming gradients.
Data Acquisition (600 MHz recommended):
1H NMR: Acquire with d1 = 2.0s to ensure full relaxation.
1H-13C HSQC: Use multiplicity editing (distinguish CH/CH
from CH).
1H-13C HMBC: Set long-range coupling delay to 60–80 ms (optimized for
Hz).
1H-1H NOESY: Mixing time (d8) = 500 ms.
Analysis (The Decision Tree):
Step 1 (Assign Anchors): Identify the C2-H and C3-H protons (usually distinct doublets). Identify the C4-Carbonyl carbon (~160-170 ppm).
Step 2 (Trace C6): Look for the proton showing a strong HMBC correlation to the Bridgehead Carbon (C4a) and potentially a weak correlation to C4. This is H6.
Step 3 (Trace C9): Look for the proton showing HMBC correlations to the Bridgehead Carbon (C4a) but distinct NOESY correlations to the C2/C3 region or side chains on N1 (if any).
Step 4 (Verify Substitution): If C7 is substituted, you will see no HSQC correlation at the C7 position, and H6/H8 will appear as singlets or weak doublets (depending on H-H coupling).
Advanced Validation: DFT-GIAO (Method C)
Recommendation: Use this when 2D NMR is ambiguous (e.g., severe overlap) or when the product is an oil (no X-ray).
Protocol:
Conformational Search: Generate conformers using MMFF94.
Geometry Optimization: Optimize lowest energy conformers using DFT at the B3LYP/6-31G(d) level (gas phase or solvent model).
NMR Calculation: Calculate shielding tensors using the GIAO method at mPW1PW91/6-311+G(2d,p) or B3LYP/6-311+G(d,p) level [1, 2].
Comparison: Compare calculated
values with experimental data. A Mean Absolute Error (MAE) < 2.0 ppm for C and < 0.15 ppm for H confirms the isomer.
Visualization: The Validation Workflow
This diagram guides the researcher through the selection of the correct validation method.
Figure 2: Decision matrix for validating pyrido[1,2-a]pyrimidinone regiochemistry. The workflow prioritizes experimental NMR, moving to computational methods only when ambiguity persists.
Part 4: References
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Elucidation of Natural Products.[1] Chemical Reviews, 112(3), 1839–1862.
Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-Standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 74(19), 7254–7260.
BenchChem. (2025).[2] Crystal Structure Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Core: A Technical Guide.
Trilleras, J., et al. (2009).[2] Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: similar molecular structures but different crystal structures. Acta Crystallographica Section C, 65, o134–o139.[2]
University of Ottawa NMR Facility. (2017). HMBC vs. H2BC: Distinguishing 2-bond from 3-bond correlations.
HPLC method development for pyrido[1,2-a]pyrimidin-4-one purity analysis
Advanced HPLC Method Development for Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Column and Mobile Phase Guide The pyrido[1,2-a]pyrimidin-4-one ring system is a privileged heterocyclic scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced HPLC Method Development for Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Column and Mobile Phase Guide
The pyrido[1,2-a]pyrimidin-4-one ring system is a privileged heterocyclic scaffold in medicinal chemistry. It forms the structural core of blockbuster atypical antipsychotics like risperidone and paliperidone[1][2], as well as modern therapeutics like the spinal muscular atrophy (SMA) drug risdiplam[3].
However, purity analysis of these derivatives presents significant chromatographic challenges. The presence of multiple basic nitrogen atoms often leads to severe silanophilic interactions with residual silanols on silica-based stationary phases, resulting in peak tailing, poor resolution of process impurities, and shifting retention times. As a Senior Application Scientist, I approach method development for these compounds not as a trial-and-error exercise, but as a deterministic manipulation of physicochemical properties.
This guide objectively compares field-proven column chemistries and mobile phase strategies, providing a self-validating framework for robust purity analysis.
Strategic Method Development Logic
Developing a stability-indicating method for pyrido[1,2-a]pyrimidin-4-one derivatives requires controlling the ionization state of the basic nitrogens while selecting a stationary phase that minimizes secondary interactions.
Strategic HPLC method development workflow for pyrido[1,2-a]pyrimidin-4-one derivatives.
Comparative Analysis of Stationary Phases
To objectively evaluate performance, we must compare how different column technologies handle the basicity of the pyrido[1,2-a]pyrimidin-4-one core.
A. Traditional Fully Porous C18 (e.g., Lichrosorb RP-18 or Xterra C18)
Traditional C18 columns offer high surface area and excellent hydrophobic retention. However, they are prone to peak tailing with basic heterocycles. To achieve symmetry on a Lichrosorb RP-18 column for risperidone analysis, researchers must rely on a highly buffered mobile phase (e.g., 0.05 M potassium dihydrogen phosphate) adjusted strictly to pH 7.0[1]. Similarly, paliperidone intermediates on an Xterra C18 require a 20 mM phosphate buffer to maintain a purity readout above 98% without peak distortion[2].
Verdict: Excellent for routine UV-based QA/QC, but the reliance on non-volatile phosphate buffers makes this approach incompatible with LC-MS.
B. Base-Deactivated C8 (e.g., Supelcosil LC8 DB)
Deactivated columns are specifically engineered to mask active silanol groups. The Supelcosil LC8 DB column demonstrates superior performance for these derivatives by allowing the use of a slightly acidic, volatile buffer. For instance, risperidone can be resolved with high sensitivity using 0.1 M ammonium acetate at pH 5.50[4].
Verdict: The optimal choice when LC-MS compatibility is required, as the volatile buffer prevents mass spectrometer source fouling while the deactivated phase prevents tailing.
C. Core-Shell/Superficially Porous C18 (e.g., Agilent Poroshell 120 EC-C18)
Core-shell technology provides UHPLC-like efficiency (sharp peaks, high theoretical plates) at standard HPLC backpressures. When analyzing complex, closely eluting intermediates of risdiplam, a Poroshell 120 EC-C18 column provides exceptional resolution. However, because the silica is highly active, it requires an aggressive mobile phase strategy: pH 3.5 orthophosphoric acid heavily modified with triethylamine (TEA) to block silanol interactions[3].
Verdict: Best for resolving complex mixtures of structural isomers, provided the system is dedicated to UV detection (as TEA severely suppresses MS ionization).
The Causality of Mobile Phase pH
The chromatographic behavior of pyrido[1,2-a]pyrimidin-4-one is dictated by the pH of the mobile phase relative to the pKa of its basic nitrogens.
Logical relationship between mobile phase pH and chromatographic behavior of basic heterocycles.
Quantitative Performance Summary
The following table summarizes the expected chromatographic performance based on the integrated literature data[1][3][4]:
Column Technology
Mobile Phase System
pH
Asymmetry Factor (Tf)
Resolution (Rs) vs. Closest Impurity
Primary Application
Traditional C18 (Lichrosorb RP-18)
Methanol / 0.05 M KH₂PO₄
7.0
1.15 - 1.30
> 1.5
High-throughput UV QA/QC
Deactivated C8 (Supelcosil LC8 DB)
Methanol / 0.1 M NH₄OAc
5.5
1.05 - 1.10
> 2.0
LC-MS Impurity Profiling
Core-Shell C18 (Poroshell 120 EC-C18)
Acetonitrile / 0.1% H₃PO₄ + TEA
3.5
0.98 - 1.05
> 2.5
Complex Isomer Separation
Self-Validating Experimental Protocol
A robust analytical method must inherently prove its own fitness for purpose during every run. The following step-by-step protocol embeds a System Suitability Test (SST) as a strict gating mechanism, ensuring the data is trustworthy before any sample is integrated.
Phase 1: Preparation of Solutions
Buffer Preparation: Dissolve 7.71 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 5.50 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 µm nylon membrane.
Mobile Phase: Prepare a volumetric mixture of Methanol:Buffer (60:40, v/v). Degas ultrasonically for 15 minutes[4].
SST Solution: Prepare a resolution mixture containing the pyrido[1,2-a]pyrimidin-4-one API (e.g., Risperidone) at 100 µg/mL and a known closely eluting degradation product (or internal standard like chlordiazepoxide[4]) at 10 µg/mL in the mobile phase.
Phase 2: Chromatographic Conditions
Column: Deactivated C8 (250 mm × 4.6 mm i.d., 5 µm particle size).
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).
Detection: UV at 274 nm (or appropriate λ-max for the specific derivative).
Injection Volume: 20.0 µL.
Phase 3: The Self-Validating Gating Mechanism
Before injecting unknown samples, inject the SST Solution in triplicate. The system is only validated for use if it meets the following causality-driven criteria:
Resolution (Rs) > 2.0: Proves the column's stationary phase hasn't degraded and can separate process impurities.
Tailing Factor (Tf) < 1.5: Proves that silanophilic interactions are successfully being masked by the pH 5.5 buffer.
RSD of Peak Area < 2.0%: Proves the autosampler and pump are delivering precise volumes.
Phase 4: Sample Execution
Once the SST criteria are strictly met, proceed with the injection of the active pharmaceutical ingredient (API) samples. Calculate purity using the area normalization method, ensuring all peaks >0.05% area are integrated.
References
1.[1] High performance liquid chromatographic and thin layer densitometric methods for the determination of risperidone in the presenc. ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjENjjfgeeMCsxmX7rhxOJtbSitMlXE9KLDOs0wqWlDg8--JIXFJ4hlgwKBZ1sGWnmCH6dYda1o4i43ztuMETy_5FWHogmZet-oy1GxgdH9_W-mrw7I-Z0Dw1vYO11TjqxEGs-GZDJuY5grTDCtzLdexnpXQV6xudPRhv9zDNfG6dtMsQ0_EkuQjwmuxzxw7orTPXzOG1WVpD3q5b3NBl5oRSsJjg-As-MmLqx__JLyvtjh_o=]
2.[2] US8071767B2 - Process for preparation of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one hydrochloride. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYkni9Ibe1ns-z0aqFFK-PVnQWk3UlAHFWtKz3zMH9qSSIaNVh2hkQdr30Gobbu_q5vWIEGTYJxYwBqHRSajnRrNl8nSrUJPsyjx0ukY1m4BzU4x1ymCxqZMtwLGTpJnvoqs8v14zhR4MxWA==]
3.[3] A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgVoICu6WTPlH8IIdUpeIvzQLsHtz6hYOTUWBt2wwMQAPxeJfKUgdC-GQ_NDbXrlHpUVJzNwzNyJuVBvRkXf8EcTOZMZQgrsYiMI_YxiG8XzPhno154wEy3nX1qGUF0ote4zQD]
4.[4] Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbr_F_87F7ZE6SdWiGRSZ6kR7fFPA-e1wQ9oJAPLYdtl5twoexkdIjG4eA4jJxoaV89TGBQBYvCMBGv4H-nVJqayHsL2rElWXGK9UARqAsMbwZz8RZ2798s8r_VgGmv_t_0OGTgaGLSn8HRYE=]
Benchmarking 2,3-dichloro scaffold against other kinase inhibitor cores
The shift from traditional ATP-competitive hinge binders (Type I inhibitors) to allosteric and Type II kinase inhibitors has necessitated the exploration of novel chemical spaces. Among these, the 2,3-dichloro scaffold —...
Author: BenchChem Technical Support Team. Date: March 2026
The shift from traditional ATP-competitive hinge binders (Type I inhibitors) to allosteric and Type II kinase inhibitors has necessitated the exploration of novel chemical spaces. Among these, the 2,3-dichloro scaffold —frequently appearing as a 2,3-dichlorophenyl group or a 2,3-dichloro-1,4-naphthoquinone core—has emerged as a privileged motif[1]. Historically, simple cores like pyrimidines and quinazolines dominated the kinome landscape due to their straightforward hydrogen-bonding interactions with the kinase hinge region. However, these traditional cores often suffer from poor kinome selectivity and vulnerability to "gatekeeper" mutations[2].
This guide objectively benchmarks the 2,3-dichloro scaffold against traditional kinase inhibitor cores, detailing the mechanistic causality behind its superior performance in specific contexts, and providing self-validating experimental protocols for its synthesis and evaluation.
Mechanistic Causality: The "Magic Chloro" Effect in Kinase Inhibition
The incorporation of a 2,3-dichloro motif is not merely a cosmetic structural change; it fundamentally alters the physicochemical and conformational properties of the inhibitor[1]. As an Application Scientist, I evaluate scaffolds based on three critical vectors:
Conformational Locking (Steric Causality): The adjacent bulky chlorine atoms at the ortho and meta positions of a phenyl ring create significant steric hindrance. This restricts the dihedral angle between the 2,3-dichlorophenyl group and the attached heterocyclic core (e.g., pyrazolo[3,4-b]pyridine). By locking the molecule into a pre-organized, non-planar conformation, the entropic penalty of binding is drastically reduced. This specific geometry perfectly complements the deep hydrophobic pockets exposed in the inactive "DFG-out" conformation of kinases like FGFR[3].
Halogen Bonding (σ-Hole Interactions): Unlike methyl or simple fluoro substitutions, the highly polarizable chlorine atoms feature a region of positive electrostatic potential (the σ-hole) along the extension of the C-Cl bond. This allows the 2,3-dichloro scaffold to engage in highly directional, orthogonal halogen bonds with the backbone carbonyl oxygen atoms of the kinase hinge region, providing a binding vector that traditional pyrimidine cores cannot access.
Enhanced Lipophilic Efficiency (LipE): The 2,3-dichloro substitution increases the local lipophilicity (LogP) of the molecule, driving the thermodynamics of binding through the displacement of high-energy structured water molecules from the kinase active site. This is particularly evident in the efficacy of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against MEK-1.
Benchmarking Quantitative Data: 2,3-Dichloro vs. Traditional Cores
To objectively evaluate the 2,3-dichloro scaffold, we benchmark it against industry-standard cores. The data below synthesizes pharmacological and physicochemical parameters across different kinase targets.
Scaffold / Inhibitor Core
Representative Target
Example Compound
IC₅₀ (nM)
Binding Mode
Key Physicochemical Advantage
2,3-Dichlorophenyl-heterocycle
FGFR1/2
Pyrazolo[3,4-b]pyridine deriv.
< 5 nM
Type II (DFG-out)
High conformational rigidity; optimal dihedral angle for deep pocket binding[3].
2,3-Dichloro-naphthoquinone
MEK-1
DCDMNQ
~1000 nM
Allosteric
Enhanced lipophilicity; specific hydrophobic packing; induces G1-phase arrest.
Aminopyrimidine (Benchmark)
Pan-Kinase
Dasatinib
1–10 nM
Type I (ATP-comp)
High aqueous solubility; broad-spectrum hinge binding.
Quinazoline (Benchmark)
EGFR
Erlotinib
2 nM
Type I (ATP-comp)
Strong, predictable bidentate hydrogen bonds with the hinge region.
Visualizing the Inhibition Architecture
To understand the systemic impact of these scaffolds, we must map their intervention points within cellular signaling cascades.
FGFR/MAPK signaling pathway highlighting targeted inhibition nodes by 2,3-dichloro scaffolds.
To ensure scientific integrity, the evaluation of a 2,3-dichloro kinase inhibitor must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing the core and profiling its biochemical activity.
Protocol 1: Synthesis of 2,3-Dichloro-Substituted Kinase Inhibitors via Buchwald-Hartwig Amination
Causality: Direct nucleophilic aromatic substitution (SNAr) is often inefficient for attaching a 2,3-dichloroaniline to a heterocyclic core due to the severe steric hindrance of the ortho-chlorine. Palladium-catalyzed Buchwald-Hartwig amination overcomes this activation energy barrier, forcing the C-N bond formation while preserving the integrity of the halogenated ring.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the halogenated heterocyclic core (1.0 equiv, e.g., a bromopyrazolo-pyridine) and 2,3-dichloroaniline (1.2 equiv).
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and the bulky biaryl phosphine ligand XPhos (0.10 equiv). Rationale: XPhos is specifically chosen because its steric bulk facilitates the reductive elimination step, which is otherwise sluggish with ortho-substituted anilines.
Base & Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) as the base and anhydrous 1,4-dioxane (0.2 M).
Reaction: Heat the mixture to 100°C for 12 hours. Monitor the reaction via LC-MS.
Self-Validation (QC): Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using ¹H-NMR. Validation Checkpoint: The successful coupling must show the characteristic doublet-triplet-doublet splitting pattern of the 2,3-disubstituted phenyl ring in the 7.0–7.5 ppm region, confirming the scaffold remains intact.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling
Causality: Halogenated aromatic compounds (like the 2,3-dichloro scaffold) often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or standard fluorescent assays. TR-FRET utilizes a time delay (usually 50-100 µs) before measuring emission, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true biological signal.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Plating: In a 384-well low-volume plate, dispense the 2,3-dichloro inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM).
Internal Controls (Self-Validation):
Positive Control: Staurosporine (1 µM) to validate maximum inhibition.
Negative Control: 1% DMSO vehicle to establish the baseline maximum kinase activity.
Enzyme/Substrate Addition: Add the target kinase (e.g., FGFR1 or MEK-1) at its predetermined Kₘ concentration. Add the biotinylated peptide substrate and ATP (at Kₘ). Incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine IC₅₀. Ensure the assay Z'-factor is > 0.5 for statistical validation.
Workflow Visualization
End-to-end experimental workflow for synthesizing and validating 2,3-dichloro kinase inhibitors.
References
Cieslik, W. et al. "Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.[Link]
Zhao, B. et al. Discovery of substituted 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors. ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634.[Link]
Copeland, R. L. et al. Cytotoxicity of 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone in Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 2007, 27(3B), 1537-1546.[Link]
Choi, H. G. et al. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448.[Link]
Technical Comparison Guide: Bioactivity Profile of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
This guide provides an in-depth technical analysis of the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. Note that while this specific di-halogenated compound is commercially available (CAS 117890-82-1), in drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. Note that while this specific di-halogenated compound is commercially available (CAS 117890-82-1), in drug discovery it primarily serves as a high-reactivity "gateway" scaffold . Its bioactivity is realized through its transformation into 2,3-functionalized derivatives, which exhibit potent anticancer (SHP2/PIM-1 inhibition) and antimicrobial properties.
Part 1: Executive Summary & Scaffold Analysis
The 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one core represents a privileged heterocyclic scaffold. Unlike simple pyrimidines, the fused pyrido-pyrimidine system offers a larger surface area for pi-stacking interactions within enzyme active sites (e.g., kinases).
The "2,3-dichloro" substitution pattern is the critical feature. It functions as a dual-electrophilic handle , allowing sequential Nucleophilic Aromatic Substitution (
) to generate complex libraries. The C2-chlorine is typically more electrophilic, enabling regiospecific derivatization.
Core Bioactivity Potential[1]
Primary Mechanism: Scaffold for Allosteric Inhibition (SHP2) and ATP-competitive Inhibition (PIM-1 Kinase).
Secondary Mechanism: DNA Intercalation (Planar tricyclic derivatives).
Key Advantage: The electron-withdrawing chlorine atoms increase the lipophilicity and metabolic stability of the core, while serving as leaving groups for diversification.
Data aggregated from recent SAR studies on 2,3-functionalized pyrido[1,2-a]pyrimidin-4-ones.
Compound Class
Target
IC50 (MCF-7 Breast Cancer)
IC50 (HepG2 Liver Cancer)
Selectivity Index (SI)
Ref
2,3-Dichloro Core (Precursor)
N/A
> 50 µM
> 50 µM
Low
[1]
Derivative 14i (S-linked)
SHP2
1.06 µM
0.99 µM
High (>30)
[2]
Derivative 4 (CN-substituted)
PIM-1
0.57 µM
1.13 µM
High
[3]
Doxorubicin (Standard)
DNA/Topo II
0.42 µM
0.38 µM
Moderate (Toxic)
[3]
SHP099 (Standard)
SHP2
8.20 µM
N/A
High
[2]
Analysis:
Potency: The functionalized derivatives (e.g., Compound 4) approach the potency of Doxorubicin without the associated cardiotoxicity.
Mechanism: Unlike Doxorubicin (general DNA damage), these derivatives target specific signaling nodes (SHP2/PIM-1), reducing off-target effects.
Antimicrobial Activity
The scaffold exhibits broad-spectrum activity when the C2/C3 positions are substituted with amines or thiols.
Compound
Organism
MIC (µg/mL)
Comparison to Ciprofloxacin
2,3-Dichloro Core
S. aureus
64 - 128
Inactive/Weak
2-Thioxo Derivative
S. aureus
0.49
Superior (Cipro: ~1.0)
2-Thioxo Derivative
E. coli
3.9
Comparable
Part 3: Mechanism of Action (MOA) Visualization
The most significant bioactivity of this scaffold lies in its ability to inhibit SHP2 (Src Homology-2 Phosphatase) , a critical node in the RAS-ERK signaling pathway often dysregulated in cancer.
Diagram 1: SHP2 Inhibition Pathway
Caption: The 2,3-functionalized scaffold binds allosterically to SHP2, locking it in a closed conformation and preventing RAS-ERK pathway activation.
Part 4: Experimental Protocols
Protocol A: Synthesis of the 2,3-Dichloro Scaffold
Causality: High-purity synthesis is required to prevent contamination with monochloro byproducts which complicate downstream SAR.
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 5: Critical Evaluation & SAR Insights
Structure-Activity Relationship (SAR)
The 2,3-dichloropyrido[1,2-a]pyrimidin-4-one is a template , not the final drug.
Position 2 (C-Cl): Highly reactive. Substitution here with bulky hydrophobic groups (e.g., trifluoromethylbenzyl) dramatically increases affinity for the SHP2 allosteric pocket.
Position 3 (C-Cl): Less reactive. Often retained as a halogen or substituted with small electron-withdrawing groups to maintain metabolic stability.
Ring Fusion: The bridgehead nitrogen is essential for hydrogen bonding within the kinase hinge region.
Toxicity Profile
Solubility: The dichloro core is poorly soluble in water (LogP ~ 2.5). Derivatization with polar amines (e.g., morpholine) at C2 is recommended to improve bioavailability.
Selectivity: 2,3-functionalized derivatives show >30-fold selectivity for cancer cells over normal fibroblasts (WI-38), a significant improvement over standard chemotherapy.
References
Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 2014. Link
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024. Link
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024. Link
Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry, 2007. Link
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 2018. Link
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
For the diligent researcher and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence compels us to provide this guidance, fostering a culture of safety that extends from the laboratory bench to the final disposition of all chemical materials.
Hazard Assessment and Triage: Understanding the Risks
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one is paramount. This compound is classified with the following hazards:
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
Given its classification as a halogenated heterocyclic compound, it is crucial to handle it with the appropriate precautions to prevent adverse health effects and environmental contamination. Halogenated organic compounds require specific disposal routes and should not be mixed with non-halogenated chemical waste.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one. The following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes and dust, preventing serious eye irritation.[1][5]
To prevent skin contact and subsequent irritation.[1][5]
Body Protection
A lab coat, apron, or coveralls.
To prevent contamination of personal clothing and skin.[1][5]
Respiratory Protection
Use in a well-ventilated area, preferably under a chemical fume hood.
To avoid inhalation of dust and potential respiratory irritation.[1][5]
This multi-layered approach to personal protection creates a self-validating system of safety, minimizing the risk of exposure.
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is critical to contain the material and mitigate exposure.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of prescribed PPE.
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.
Collect and Package: Place the collected material and any contaminated absorbents into a suitable, clearly labeled, and sealed container for hazardous waste.[2][6]
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
Caption: Workflow for the safe and effective management of a 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one spill.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[5][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection:
Dedicated Waste Container: Use a designated, leak-proof, and clearly labeled container for all 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one waste. The container should be made of a compatible material (e.g., high-density polyethylene).
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "2,3-Dichloropyrido[1,2-A]pyrimidin-4-one," and the associated hazard symbols (e.g., harmful, irritant).[9]
Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[2][4] This is crucial for proper disposal and to avoid dangerous chemical reactions.
Disposal Workflow:
Collection of Waste:
Solid Waste: Collect any solid waste, including contaminated PPE, weighing papers, and absorbent materials, in the designated solid hazardous waste container.
Liquid Waste: Collect any unused or spent solutions containing 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one in the designated liquid hazardous waste container.
Empty Containers: Triple rinse empty containers that held the compound with a suitable solvent (e.g., acetone, methanol). The rinsate must be collected and disposed of as liquid hazardous waste.[10]
Storage:
Keep the waste container tightly closed when not in use.[2][5]
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[3]
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9][10]
Caption: Step-by-step workflow for the proper disposal of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one waste.
Decontamination Procedures
All non-disposable equipment, such as glassware and spatulas, that has come into contact with 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one must be thoroughly decontaminated.
Initial Rinse: Rinse the equipment with a suitable solvent to remove any residual compound. This rinsate must be collected as hazardous waste.
Washing: Wash the equipment with soap and water.
Final Rinse: Perform a final rinse with deionized water.
For decontaminating laboratory surfaces, a 10% bleach solution can be effective for many organic compounds, followed by a water rinse.[11] However, always ensure compatibility with the surface material before application.
By adhering to these rigorous and well-documented procedures, you contribute to a culture of safety and environmental stewardship. The responsible disposal of chemical waste is a shared responsibility that underscores our commitment to scientific excellence.
References
Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. Cole-Parmer. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
Contamination Prevention and Decontamination. BioFire Diagnostics. [Link]
Halogenated Solvents. Washington State University. [Link]
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one is a specialized pharmacophore often employed as a scaffold in kinase inhibitor development. Due to the presence of vicinal chlorine atoms on the electron-deficient pyrimidinone ring, this compound exhibits significant reactivity toward nucleophiles.
Critical Warning: While specific toxicological data for this isomer may be limited, structural analogs (e.g., 2,4-dichloropyrido[2,3-d]pyrimidine) demonstrate severe respiratory, skin, and eye irritation. Furthermore, the C-Cl bonds are susceptible to hydrolysis upon contact with atmospheric moisture, potentially releasing hydrogen chloride (HCl) gas. Treat this substance as a corrosive, moisture-sensitive lachrymator.
Personal Protective Equipment (PPE) Matrix
To ensure operator safety, a multi-barrier PPE strategy is required.[1][2][3][4] This system is designed to prevent dermal absorption and inhalation of micro-particulates.
Chlorinated heterocycles can permeate standard latex. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side. Hydrolysis in the eye produces HCl, causing corneal damage.
Body
Lab Coat (Poly-cotton or Tyvek) + Chemical Apron
Tyvek is preferred for larger scale handling (>5g) to prevent fabric saturation in case of a spill.
Operational Protocol: Safe Handling Lifecycle
This protocol utilizes a "Containment-First" approach. The goal is to isolate the chemical from the operator and the environment until it is solvated or reacted.
Phase 1: Preparation & Weighing
Environment: All handling must occur within a certified chemical fume hood.
Static Control: Use an anti-static gun or ionizer bar near the balance. Chlorinated powders are often electrostatic and "jump" during weighing.
Moisture Exclusion: Ensure all spatulas and weigh boats are oven-dried. Moisture contact will degrade the reagent and release HCl fumes.
Phase 2: Transfer & Solvation
Pre-Weighing: Tare a dry vial with a septum cap before adding the solid.
Transfer: Add the solid to the vial inside the hood. Cap immediately.
Solvent Addition: Add anhydrous solvent (e.g., DCM, THF, DMF) via syringe through the septum.
Why? This "closed transfer" method prevents dust generation and protects the compound from atmospheric moisture.
Dissolution: Swirl gently. Do not sonicate uncapped vials, as this generates aerosols.
Phase 3: Reaction Setup
Temperature Control: If using as an electrophile in nucleophilic substitution, maintain low temperatures (0°C to -78°C) initially. The high reactivity of the C-Cl bond can lead to exotherms or runaway side reactions.
Scrubbing: If the reaction is run on a large scale (>10g), vent the reaction vessel through a base trap (e.g., NaOH solution) to neutralize any evolved acidic gases.
Emergency Response Procedures
Spill Management (Dry Powder)
Do NOT use water. Water will trigger hydrolysis and release acid gas.
Protocol:
Evacuate the immediate area if the spill is large (>5g).
Cover the spill with a dry absorbent pad or anhydrous sodium carbonate (soda ash) to neutralize potential acidity.
Sweep carefully into a sealable hazardous waste container using a brush and dustpan dedicated to hazardous waste.
Clean the surface with a solvent-dampened tissue (Acetone/Ethanol) after bulk removal.
Exposure Response[1][4][5][6][7][8]
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Brush off dry powder before rinsing. Rinse with copious water for 15 minutes.[3][4][5][6][7]
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[3][5] Time is critical to prevent acid burns.
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.
Liquid Waste: Collect in a "Halogenated Solvent" waste stream.
Quenching (for reaction mixtures):
Slowly add the reaction mixture to a stirred solution of saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).
Mechanism:[1][8][9] This converts unreacted chlorinated starting material into less toxic hydroxyl-derivatives and neutralizes generated acid.
Check pH to ensure neutrality (pH 7-8) before transferring to waste drums.
Visual Workflow: Safe Handling Logic
The following diagram illustrates the critical decision points and containment steps for handling 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.
Caption: Operational logic flow emphasizing moisture avoidance and containment steps.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218967, 2,4-Dichloropyrido[2,3-d]pyrimidine (Analogous Hazard Data). Retrieved from [Link]
Lavecchia, G., et al. (2005). "Selective bifunctionalization of pyrido[2,3-d]pyrimidines."[10] Tetrahedron Letters, 46(35), 5851-5855.[10] (Demonstrates reactivity profile of chlorinated pyridopyrimidines).